Boc-NHCH2CH2-PEG1-azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBULWLGULHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide for Researchers and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide, with CAS number 176220-30-7, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.
Core Concepts and Chemical Properties
This compound is characterized by three key functional components: a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[2] The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, allowing for subsequent conjugation reactions.[2] The single PEG unit enhances the solubility and reduces steric hindrance of the molecule.[2] The azide moiety is a versatile functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific formation of stable triazole linkages.[1][3]
| Property | Value | Reference |
| CAS Number | 176220-30-7 | |
| Molecular Formula | C₉H₁₈N₄O₃ | [4] |
| Molecular Weight | 230.26 g/mol | [4] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | [4] |
| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in several advanced research and development areas:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule is a key building block for the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][5] The Boc-protected amine can be deprotected and coupled to a ligand for an E3 ligase, while the azide group can be "clicked" to an alkyne-modified ligand for the target protein of interest. The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.[6]
-
Bioconjugation and "Click Chemistry": The azide functionality allows for the straightforward and highly efficient conjugation of this linker to molecules containing alkyne groups via CuAAC.[1][3] This is widely used to attach this linker to proteins, peptides, nucleic acids, and other biomolecules for various applications, including labeling, imaging, and diagnostics.[7][8]
-
Drug Delivery and PEGylation: The incorporation of the PEG spacer can improve the pharmacokinetic properties of conjugated molecules by increasing their solubility and stability and reducing their immunogenicity.[6][8]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Vortex the mixture again.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by methods such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Expected Yield: CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.
Protocol 2: Synthesis of a PROTAC Precursor using this compound
This protocol outlines the initial steps in synthesizing a PROTAC, involving the deprotection of the Boc group and coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the deprotected amine-PEG-azide and the E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents.
-
The crude product is then purified by flash chromatography or preparative HPLC to yield the E3 ligase ligand-linker conjugate.
-
Mandatory Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound | 176220-30-7 - 乐研试剂 [leyan.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-NHCH2CH2-PEG1-azide, a valuable heterobifunctional linker in modern drug discovery and development. The document details its critical role in the construction of Proteolysis Targeting Chimeras (PROTACs) and its utility in bioconjugation via "click chemistry." Included are detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this versatile molecule.
Introduction
This compound, systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a short-chain polyethylene (B3416737) glycol (PEG)-based linker molecule. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected amine and a terminal azide (B81097) group, makes it an essential building block in the synthesis of complex biomolecules. The Boc group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions, while the azide group is readily available for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The short PEG spacer enhances the solubility and reduces the steric hindrance of the resulting conjugates, making it an ideal component in the design of targeted therapeutics like PROTACs.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central PEG1 (one ethylene (B1197577) glycol unit) spacer flanked by a Boc-protected amine and an azide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈N₄O₃ | [2] |
| Molecular Weight | 230.26 g/mol | [3] |
| CAS Number | 176220-30-7 | [3] |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |
| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the mono-Boc protection of 2-(2-aminoethoxy)ethan-1-ol, followed by the conversion of the terminal hydroxyl group to an azide.
Experimental Protocol: Synthesis
Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethan-1-ol
-
Dissolve 2-(2-aminoethoxy)ethan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of water and acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq) portion-wise to the stirred solution.
-
Slowly add a base, such as triethylamine (B128534) (1.1 eq) or sodium bicarbonate solution, to maintain a slightly basic pH.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-NHCH2CH2-PEG1-OH.
Step 2: Azidation of Boc-NHCH2CH2-PEG1-OH
-
Dissolve the Boc-protected alcohol from Step 1 (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C.
-
Add a sulfonylating agent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
After the formation of the mesylate or tosylate intermediate, add sodium azide (NaN₃) (1.5-2.0 eq) and a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography.
Table 2: Representative Quantitative Data for Synthesis
| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | 2-(2-aminoethoxy)ethan-1-ol, (Boc)₂O | Triethylamine | DCM | 0 °C to RT | 18 h | 85-95 |
| 2 | Boc-NHCH2CH2-PEG1-OH, MsCl, NaN₃ | Triethylamine | DCM/DMF | 0 °C to 70 °C | 16 h | 70-85 |
Note: The yields are typical for these types of reactions and may vary based on specific conditions and scale.
Applications in Drug Development
PROTAC Synthesis
This compound is a key linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1] The synthesis of a PROTAC using this linker typically involves two main steps after the deprotection of the Boc group.
4.1.1. Boc Deprotection Protocol
-
Dissolve this compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an acid, typically trifluoroacetic acid (TFA) (10-50% v/v) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt (H₂N-CH2CH2-PEG1-azide).
4.1.2. PROTAC Assembly Workflow
The deprotected linker can then be conjugated to a protein of interest (POI) ligand and an E3 ligase ligand. The azide functionality allows for the attachment of the other part of the PROTAC via click chemistry.
Caption: Workflow for PROTAC synthesis using this compound.
4.1.3. PROTAC-Mediated Protein Degradation Signaling Pathway
Once assembled, the PROTAC molecule can enter the cell and induce the degradation of the target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Bioconjugation via Click Chemistry
The azide group of this compound allows for its conjugation to molecules containing an alkyne group through click chemistry. This is a highly efficient and bioorthogonal reaction, meaning it does not interfere with biological processes.
4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
-
Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Prepare a fresh solution of a copper(I) source. This can be done by adding a reducing agent like sodium ascorbate (B8700270) (0.2-0.5 eq) to a solution of copper(II) sulfate (CuSO₄) (0.1 eq). A stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) can also be added.
-
Add the copper(I) catalyst solution to the mixture of the alkyne and azide.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography.
Table 3: Representative Quantitative Data for CuAAC Reaction
| Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Temp. | Time | Yield (%) |
| Propargyl-functionalized biomolecule | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 4 h | >90 |
Note: The yield is highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, ease of synthesis, and dual functionality allow for the straightforward construction of complex molecular architectures such as PROTACs and other bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chemical tool in the pursuit of novel therapeutics.
References
An In-depth Technical Guide to Boc-NHCH₂CH₂-PEG1-azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, characteristics, and common applications of Boc-NHCH₂CH₂-PEG1-azide, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Characteristics
Boc-NHCH₂CH₂-PEG1-azide is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal azide (B81097) group and a Boc-protected amine. This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules. The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions. The azide moiety serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The short PEG spacer enhances solubility and can reduce steric hindrance in the final conjugate.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₈N₄O₃ |
| Molecular Weight | 230.26 g/mol [1][2][][4] |
| CAS Number | 176220-30-7[1][2][] |
| Appearance | Colorless to light yellow liquid[1] |
| Purity | Typically >95% (as specified by various suppliers) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG spacer imparts some aqueous solubility. |
| Storage Conditions | Store in pure form at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months.[1][] |
Key Applications in Bioconjugation and Drug Discovery
The bifunctional nature of Boc-NHCH₂CH₂-PEG1-azide makes it a highly versatile reagent for a range of applications, most notably in the construction of PROTACs and other complex bioconjugates.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Boc-NHCH₂CH₂-PEG1-azide serves as a linker to connect the target protein ligand and the E3 ligase ligand. The synthetic strategy typically involves the deprotection of the Boc group to reveal the amine, which can then be coupled to one of the ligands via amide bond formation. The azide group is then used to attach the second ligand using click chemistry.
Click Chemistry Reactions
The azide functionality of Boc-NHCH₂CH₂-PEG1-azide allows for its participation in highly efficient and specific click chemistry reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. It is a robust and high-yielding reaction that can be performed in a variety of solvents, including aqueous mixtures.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living systems), SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5]
Experimental Protocols
The following sections provide representative experimental protocols for the key reactions involving Boc-NHCH₂CH₂-PEG1-azide. These are intended as general guidelines and may require optimization for specific substrates and applications.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-NHCH₂CH₂-PEG1-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Boc-NHCH₂CH₂-PEG1-azide in DCM (e.g., 0.1 M concentration).
-
Add an excess of TFA (e.g., 10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected amine-azide product.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, enabling the covalent conjugation of two different molecular entities with high specificity and control. These versatile molecules, composed of a central hydrophilic PEG chain flanked by two distinct reactive functional groups, are at the core of innovations in drug delivery, diagnostics, and proteomics.
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their fundamental properties, diverse chemistries, and critical role in the development of sophisticated biomolecular conjugates. We will delve into quantitative data for a range of commercially available linkers, provide detailed experimental protocols for their application, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding for researchers at the forefront of scientific discovery.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are defined by their unique A-PEG-B structure, where 'A' and 'B' represent two different reactive functional groups. This dual-reactivity allows for a sequential and controlled conjugation process, minimizing the formation of unwanted homodimers and leading to more homogeneous and well-defined bioconjugates.[1][]
The polyethylene glycol spacer itself imparts several beneficial properties to the resulting conjugate, including:
-
Enhanced Hydrophilicity: The ethylene (B1197577) oxide repeating units of the PEG chain are highly hydrophilic, which can significantly improve the solubility of hydrophobic drugs or proteins in aqueous environments, thereby reducing aggregation.[3][][5]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, increases the hydrodynamic radius of the conjugate. This increased size reduces renal clearance, leading to a longer circulation half-life in vivo.[3][][5]
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system.[3][]
-
Tunable Spacer Length: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which is crucial for maintaining their biological activity and overcoming steric hindrance.[6][7]
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The choice depends on the specific functional groups available on the molecules to be conjugated, the desired spacer length, and the required physicochemical properties of the final product. The following tables summarize key quantitative data for a variety of commercially available heterobifunctional PEG linkers.
Table 1: Amine- and Thiol-Reactive Heterobifunctional PEG Linkers
| Linker Name | Structure | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 |
| Maleimide-PEG2-NHS ester | Mal-NH-(PEG)2-CO-NHS | - | - |
| Maleimide-PEG4-NHS ester | Mal-NH-(PEG)4-CO-NHS | 513.5 | - |
| Maleimide-PEG6-NHS ester | Mal-NH-(PEG)6-CO-NHS | - | - |
| Maleimide-PEG8-NHS ester | Mal-NH-(PEG)8-CO-NHS | - | - |
| Maleimide-PEG12-NHS ester | Mal-NH-(PEG)12-CO-NHS | - | - |
Note: Specific spacer arm lengths for Maleimide-PEGn-NHS esters can vary by manufacturer and specific chemical structure. Data should be obtained from the supplier's technical datasheet.
Table 2: Click Chemistry Heterobifunctional PEG Linkers
| Linker Name | Structure | Molecular Weight ( g/mol ) |
| Azide-PEG3-NHS ester | N3-(PEG)3-CO-NHS | 344.32 |
| Azide-PEG4-NHS ester | N3-(PEG)4-CO-NHS | 388.37 |
| Azide-PEG6-NHS ester | N3-(PEG)6-CO-NHS | 476.48 |
| Azide-PEG10-NHS ester | N3-(PEG)10-CO-NHS | 652.70 |
| DBCO-PEG4-NHS ester | DBCO-(PEG)4-CO-NHS | 649.68 |
| TCO-PEG3-NHS ester | TCO-(PEG)3-CO-NHS | - |
| TCO-PEG4-NHS ester | TCO-(PEG)4-CO-NHS | 514.57 |
| Methyltetrazine-PEG4-NHS ester | Me-Tetrazine-(PEG)4-CO-NHS | 533.53 |
| Methyltetrazine-PEG12-NHS ester | Me-Tetrazine-(PEG)12-CO-NHS | 886.0 |
Note: DBCO (Dibenzocyclooctyne) and TCO (trans-Cyclooctene) are reactive with azides, while Methyltetrazine is reactive with TCO in copper-free click chemistry reactions.[1]
Table 3: Reactivity of Common Functional Groups
| Functional Group | Target | Optimal pH Range | Hydrolysis Half-life |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | ~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°C |
| Maleimide (B117702) | Thiols (-SH) | 6.5 - 7.5 | Stable at neutral pH, hydrolysis increases above pH 7.5 |
Note: The reactivity and stability of functional groups are highly dependent on buffer composition, temperature, and the specific molecular context.
Applications in Drug Development
Heterobifunctional PEG linkers are instrumental in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The heterobifunctional PEG linker plays a critical role in connecting the antibody to the cytotoxic payload.[8][9] The use of a PEG linker in an ADC can:
-
Improve Solubility: Many potent cytotoxic drugs are hydrophobic. The PEG linker enhances the overall hydrophilicity of the ADC, reducing the propensity for aggregation.[10]
-
Enhance Stability: The linker chemistry dictates the stability of the ADC in circulation. Non-cleavable linkers, such as those derived from SMCC, provide high stability, while cleavable linkers are designed to release the payload under specific conditions within the target cell.[10]
-
Optimize Drug-to-Antibody Ratio (DAR): Branched or multi-arm heterobifunctional PEGs can facilitate the attachment of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[11]
ADCs exert their therapeutic effect by binding to specific antigens on the surface of cancer cells, leading to internalization and subsequent release of the cytotoxic payload. This targeted delivery can disrupt key signaling pathways that drive tumor growth and survival.
Caption: HER2 Signaling Pathway Inhibition by a HER2-Targeted ADC.
Caption: EGFR Signaling Pathway Inhibition by an EGFR-Targeted ADC.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional PEG linker.
Protocol 1: Synthesis of an ADC using a Maleimide-PEG-NHS Ester Linker
This protocol describes a two-step conjugation process for linking a thiol-containing cytotoxic payload to an antibody via its lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Maleimide-PEGn-NHS ester linker
-
Thiol-containing cytotoxic payload
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Reaction Buffer B: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 5-10 mg/mL in Reaction Buffer A. If necessary, perform a buffer exchange using a desalting column.
-
-
Linker Activation of Antibody:
-
Prepare a 10 mM stock solution of the Maleimide-PEGn-NHS ester linker in anhydrous DMSO immediately before use.
-
Add the linker stock solution to the antibody solution to achieve a 10-fold molar excess of linker to antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer B. This step is crucial to prevent the maleimide groups from reacting with any remaining primary amines.
-
-
Payload Conjugation:
-
Prepare a 10 mM stock solution of the thiol-containing cytotoxic payload in anhydrous DMSO.
-
Add the payload stock solution to the maleimide-activated antibody solution to achieve a 3 to 5-fold molar excess of payload to antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing in the dark.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20 mM to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other small molecules using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Caption: Experimental Workflow for ADC Synthesis and Purification.
Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HPLC system
-
Buffer A: 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Buffer B: 50 mM sodium phosphate, pH 7.0
-
Purified ADC sample from Protocol 1
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample with Buffer A to a final ammonium sulfate concentration of approximately 1 M.
-
-
Column Equilibration:
-
Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 50% Buffer A, 50% Buffer B) until a stable baseline is achieved.
-
-
Sample Injection and Elution:
-
Inject the prepared ADC sample onto the equilibrated column.
-
Elute the bound species using a linear gradient from high salt (e.g., 50% Buffer A) to low salt (100% Buffer B) over a suitable number of column volumes (e.g., 20 CV).
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks in the chromatogram.
-
Analyze the collected fractions by mass spectrometry and/or SDS-PAGE to determine the DAR of each species.
-
Protocol 3: Characterization of ADCs by Mass Spectrometry
Mass spectrometry is an essential tool for confirming the successful conjugation and determining the DAR of an ADC.
Method 1: Intact Mass Analysis
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., zip-tip, buffer exchange) into a volatile buffer (e.g., 150 mM ammonium acetate).
-
-
Mass Spectrometry Analysis:
-
Analyze the intact ADC by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the different ADC species. The mass difference between peaks will correspond to the mass of the linker-payload conjugate, allowing for the determination of the DAR distribution.
-
Method 2: Subunit Analysis
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the ADC using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This will separate the antibody into its light and heavy chains.
-
-
LC-MS Analysis:
-
Separate the light and heavy chains using reversed-phase liquid chromatography (RP-LC).
-
Analyze the eluting chains by online ESI-MS.
-
Deconvolute the mass spectra of the light and heavy chains to determine the number of linker-payload conjugates attached to each chain. This provides a more precise determination of the DAR and information on the conjugation sites.
-
Logical Relationships and Structure-Activity
The choice of heterobifunctional PEG linker significantly impacts the properties and performance of the final bioconjugate. The following diagram illustrates the key relationships between the linker's structural components and the resulting biological activity.
References
- 1. adcreview.com [adcreview.com]
- 3. chempep.com [chempep.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. purepeg.com [purepeg.com]
- 9. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 11. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
The Azide Functional Group in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group (–N₃) has become an indispensable tool in modern chemical biology, materials science, and drug development, largely due to its unique reactivity in "click chemistry." This guide provides a comprehensive technical overview of the azide's role in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the core principles governing the reactivity of azides, present quantitative kinetic data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Core Principles of Azide Reactivity in Click Chemistry
The versatility of the azide group stems from its 1,3-dipolar character and its bioorthogonality; it is largely unreactive with most biological functional groups, making it ideal for selective chemical ligations in complex environments.[1] The primary reactions of interest are [3+2] cycloadditions with alkynes to form stable 1,2,3-triazole rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted triazole isomer.[2][3] The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[4] The CuAAC reaction is remarkably robust, tolerating a wide pH range (4-12) and a variety of functional groups and solvents, including water.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns associated with the copper catalyst in living systems, SPAAC was developed.[6] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[5][6]
Quantitative Analysis of Azide-Alkyne Cycloaddition Kinetics
The rate of triazole formation is a critical parameter in the design of experiments, particularly for in vivo applications. The following tables summarize key kinetic data for both CuAAC and SPAAC reactions.
| Reaction Type | Reactants | Catalyst/Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Thermal Huisgen Cycloaddition | 1-Azidodecane and Phenyl Propargyl Ether | Bulk, linear heating | - | [7] |
| CuAAC | Benzyl Azide and Phenylacetylene | Cu(I) | ~1 - 100 | [3] |
| CuAAC with Ligand | Benzyl Azide and Phenylacetylene | Cu(I) with tris(triazolylmethyl)amine ligand | Up to 1,000,000 | [8] |
| SPAAC | Benzyl Azide and Cyclooctyne (OCT) | Acetonitrile | 2.4 x 10⁻³ | [9] |
| SPAAC | Benzyl Azide and Dibenzocyclooctyne (DIBO) | Acetonitrile | 3.1 x 10⁻² | [10] |
| SPAAC | Benzyl Azide and DIBAC | Acetonitrile | 8.6 x 10⁻² | [11] |
| SPAAC | Benzyl Azide and Bicyclo[6.1.0]nonyne (BCN) | Acetonitrile | 0.3 - 1.0 | [6] |
| SPAAC | Benzyl Azide and DIFO | Acetonitrile | 0.76 | [10] |
| SPAAC | Benzyl Azide and BARAC | Acetonitrile | 1.3 | [11] |
Table 1: Comparative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions.
| Factor | Influence on CuAAC Reactivity | Influence on SPAAC Reactivity |
| Azide Electronics | Electron-withdrawing groups on the azide can slightly decrease the rate. | Electron-donating groups on the azide can increase the reaction rate.[12] |
| Alkyne Structure | Terminal alkynes are required. Steric hindrance near the alkyne can slow the reaction. | Highly strained cyclooctynes (e.g., BCN, BARAC) exhibit the fastest rates. Electron-withdrawing groups on the cyclooctyne can increase the rate.[10][11] |
| Copper Ligands | Tris(triazolylmethyl)amines (e.g., THPTA) and tris(benzimidazolylmethyl)amines can significantly accelerate the reaction.[8][13] | Not applicable. |
| Solvent | Generally faster in water and DMSO. Acetonitrile can be inhibitory.[4][8] | Often faster in aqueous solutions compared to organic solvents.[6] |
| pH | Tolerant over a wide range (pH 4-12).[4] Optimal rates for bioconjugation are often observed between pH 7.0 and 7.5.[14] | Higher pH values generally increase reaction rates, though this can be buffer-dependent.[12] |
| Temperature | Reactions proceed readily at room temperature but can be accelerated by heating.[5] | Reactions are rapid at physiological temperatures (25-37 °C).[12] |
Table 2: Factors Influencing the Reactivity of Azides in Click Chemistry.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed in this guide.
Caption: The dinuclear catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
Caption: A generalized experimental workflow for biomolecule labeling using click chemistry.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions. These should be considered starting points and may require optimization for specific substrates and applications.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)[15]
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the alkyne.[16]
-
Add the solvent and stir to dissolve the reactants.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.[16]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[16]
Protocol 2: CuAAC for Bioconjugation
This protocol is adapted for labeling biomolecules in an aqueous environment.
Materials:
-
Azide- or Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2). Avoid Tris buffers as they can chelate copper.[17]
-
Corresponding click partner (Alkyne or Azide) with the desired label (e.g., fluorophore, biotin).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[18]
Procedure:
-
In a microcentrifuge tube, combine the modified biomolecule with the click partner in the reaction buffer. The final concentration of the biomolecule is typically in the low micromolar range.
-
In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is often used to both accelerate the reaction and protect the biomolecule from oxidative damage.[17][19]
-
Add the catalyst premix to the reaction tube containing the biomolecule and click partner.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[16]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[16]
Protocol 3: General Procedure for SPAAC Bioconjugation
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized reagent.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-functionalized reagent (e.g., DBCO-fluorophore) stock solution in a water-miscible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the azide-modified protein in the reaction buffer.
-
Add a 10-20 fold molar excess of the DBCO-reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]
-
Monitor the reaction progress if necessary, although SPAAC reactions with high-reactivity cyclooctynes often proceed to completion.
-
Purify the labeled protein from unreacted DBCO reagent using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Conclusion
The azide functional group is a powerful and versatile handle for chemical synthesis and bioconjugation. Its participation in the highly efficient and selective CuAAC and SPAAC reactions has revolutionized the way scientists assemble complex molecules and probe biological systems. By understanding the core principles of azide reactivity, leveraging the quantitative kinetic data, and applying the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their respective fields. The continued development of new ligands for CuAAC and more reactive cyclooctynes for SPAAC promises to further expand the utility of the remarkable azide functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
Technical Guide: Boc-NHCH₂CH₂-PEG1-azide (CAS 176220-30-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NHCH₂CH₂-PEG1-azide, with the CAS number 176220-30-7, is a heterobifunctional linker molecule widely utilized in bioconjugation and the development of targeted therapeutics.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This configuration makes it an invaluable tool in "click chemistry," particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3]
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine and the azide offer orthogonal handles for sequential conjugation reactions.[1] This guide provides a comprehensive overview of the technical data, experimental protocols, and conceptual workflows associated with Boc-NHCH₂CH₂-PEG1-azide.
Chemical and Physical Properties
The fundamental properties of Boc-NHCH₂CH₂-PEG1-azide are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 176220-30-7 | [3] |
| IUPAC Name | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate | [5] |
| Synonyms | Azido-PEG1-Boc Amine, Boc-NHCH₂CH₂-PEG1-N₃ | [5] |
| Molecular Formula | C₉H₁₈N₄O₃ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |
| Storage Conditions | Store at -20°C for long-term stability (up to 3 years, pure form). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months. | [3] |
Applications in Drug Discovery and Bioconjugation
The primary application of Boc-NHCH₂CH₂-PEG1-azide is as a linker in the construction of PROTACs.[2][3] PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2][3] This molecule serves as a segment of that linker.
Beyond PROTACs, its utility extends to various bioconjugation applications where a PEG spacer is desired to connect a biomolecule to another molecule or a surface.[1] The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4]
Experimental Protocols
Boc Deprotection
Prior to conjugating the amine group, the Boc protecting group must be removed. This is typically achieved under acidic conditions.
Materials:
-
Boc-NHCH₂CH₂-PEG1-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine-azide linker.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of the linker to an alkyne-functionalized molecule.
Materials:
-
Amine-PEG1-azide (deprotected linker from section 4.1) or Boc-NHCH₂CH₂-PEG1-azide
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand
-
Solvent (e.g., DMSO/water mixture, t-butanol/water)
Procedure:
-
Dissolve the alkyne-functionalized molecule and Boc-NHCH₂CH₂-PEG1-azide (typically 1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst. For example, a 10 mM catalyst stock can be made by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM TBTA or THPTA solution.
-
Add the copper catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (TLC or LC-MS).
-
Upon completion, the product can be purified by an appropriate method, such as preparative HPLC or silica (B1680970) gel chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is highly biocompatible.
Materials:
-
Boc-NHCH₂CH₂-PEG1-azide
-
A molecule functionalized with a strained alkyne (e.g., DBCO or BCN)
-
Aqueous buffer (e.g., PBS) or a suitable organic solvent
Procedure:
-
Dissolve the strained alkyne-containing molecule in the chosen solvent.
-
Add Boc-NHCH₂CH₂-PEG1-azide (typically 1.5-2.0 equivalents).
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker derived from Boc-NHCH₂CH₂-PEG1-azide, induces targeted protein degradation.
Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and degradation.
General Experimental Workflow for PROTAC Synthesis
This diagram outlines a typical workflow for synthesizing a PROTAC using Boc-NHCH₂CH₂-PEG1-azide and click chemistry.
Caption: A sequential workflow for PROTAC synthesis using click chemistry followed by amide coupling.
References
The Core of the Chimera: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically deemed "undruggable."[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] Upon entering a cell, a PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][6] The linker's length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination.[5][6]
This guide provides a comprehensive technical overview of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex concepts to aid researchers in the rational design of next-generation protein degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The following diagram illustrates this process:
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The two primary classes are flexible and rigid linkers, with further subclassifications based on their constituent chemical motifs.[5][7]
Flexible Linkers
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which can facilitate the formation of a productive ternary complex.[5][7]
-
Alkyl Chains : These are simple hydrocarbon chains of varying lengths. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[4][7]
-
Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[4][7] Approximately 55% of reported PROTACs utilize PEG linkers.[1]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4][8]
-
Heterocyclic Scaffolds : Structures like piperazine (B1678402) and piperidine (B6355638) are incorporated to impart rigidity.[1]
-
Alkynes and Triazoles : These motifs provide a degree of rigidity and are often introduced via "click chemistry," a highly efficient method for PROTAC synthesis.[1][3]
Quantitative Data on Linker Properties
The length and composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[2][6]
Impact of Linker Length on Degradation Efficacy
Systematic variation of linker length is a common strategy to identify the optimal distance for ternary complex formation. The following table summarizes data from a study on IRAK4 PROTACs, demonstrating the impact of linker length on degradation.
| Compound | Linker Composition | Linker Length (atoms) | IRAK4 Degradation in OCI-LY10 (1 µM, 24h) | IRAK4 Degradation in TMD8 (1 µM, 24h) |
| PROTAC-1 | PEG | 12 | ~20% | ~25% |
| PROTAC-2 | PEG | 15 | ~80% | ~85% |
| PROTAC-3 | PEG | 18 | >90% | >95% |
| PROTAC-4 | PEG | 21 | ~70% | ~75% |
| Data adapted from a study on IRAK4 degraders.[3] |
Impact of Linker Composition on Physicochemical Properties and Permeability
The chemical nature of the linker significantly influences the physicochemical properties of the PROTAC, which in turn affect its cell permeability and oral bioavailability. The following table highlights key physicochemical properties of a series of VHL-based PROTACs with varying linker compositions.
| PROTAC | Linker Type | Molecular Weight (MW) | cLogP | Topological Polar Surface Area (TPSA) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | Alkyl-Ether | 850 | 4.2 | 155 | 0.5 |
| 2 | PEG-like | 890 | 3.8 | 170 | 1.2 |
| 3 | Rigid Heterocycle | 820 | 4.5 | 140 | 2.5 |
| 4 | Alkyl | 800 | 5.1 | 130 | 3.1 |
| Data adapted from a study on VHL PROTACs.[4][9] |
Experimental Protocols
Synthesis of PROTACs via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction for the efficient synthesis of PROTACs.[10][] This method allows for the modular assembly of the POI ligand, linker, and E3 ligase ligand.
Materials and Reagents:
-
POI ligand functionalized with a terminal alkyne
-
E3 ligase ligand functionalized with an azide (B81097)
-
Linker with corresponding azide and alkyne functionalities (if not directly functionalized on ligands)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.
-
Addition of Copper Catalyst: Add a solution of copper(II) sulfate to the reaction mixture.
-
Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the crude product is typically purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]
Materials and Reagents:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
AlphaScreen Assay for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ternary complex.[12]
Materials and Reagents:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
AlphaScreen Donor beads (e.g., Streptavidin-coated)
-
AlphaScreen Acceptor beads (e.g., anti-GST)
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged POI and E3 ligase.
-
Assay Plate Setup: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the Donor and Acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex. The data is often plotted as signal versus PROTAC concentration, which typically results in a hook-effect curve.
Experimental and Logical Workflows
The development of an effective PROTAC involves a systematic process of design, synthesis, and evaluation.
The relationship between linker properties and PROTAC efficacy is complex and often requires empirical optimization.
Conclusion
The linker is a critical component in the design of effective PROTACs, influencing every aspect from ternary complex formation to in vivo efficacy. A deep understanding of the interplay between linker length, composition, and the resulting physicochemical properties is paramount for the rational design of novel protein degraders. The systematic approach of synthesizing and evaluating a series of linkers, guided by the experimental protocols outlined in this guide, will continue to be a cornerstone of successful PROTAC development. As our understanding of the structural biology of ternary complexes grows, we can anticipate the evolution of more sophisticated, computationally-driven approaches to linker design, further accelerating the translation of this transformative technology into new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2] This guide provides a comprehensive exploration of the fundamental principles of the CuAAC reaction, detailing its mechanism, kinetics, and key experimental considerations to empower researchers in leveraging this powerful synthetic tool.
The Catalytic Cycle: A Mechanistic Overview
The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, boasting a rate increase of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[3][4] This remarkable acceleration is achieved through the use of a copper(I) catalyst, which also dictates the high regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] While initial hypotheses considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][3]
The catalytic cycle can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a copper(I) ion to the terminal alkyne. This interaction lowers the pKa of the acetylenic proton, facilitating its removal to form a copper(I) acetylide complex.[5] In the dinuclear mechanism, a second copper(I) ion coordinates to the π-system of the alkyne, forming a π,σ-bis(copper) acetylide intermediate.[1]
-
Coordination of the Azide (B81097): The organic azide then coordinates to one of the copper centers in the dinuclear complex.[2] This brings the azide and the activated alkyne into close proximity.
-
Cycloaddition and Ring Formation: The azide undergoes a nucleophilic attack on the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.[4][] This intermediate is unstable and rapidly rearranges.
-
Ring Contraction and Product Formation: The metallacycle contracts to form a more stable copper-triazolide intermediate.[4]
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper(I) catalyst, allowing it to re-enter the catalytic cycle.[1]
Key Reagents and Their Roles
The success of a CuAAC reaction hinges on the careful selection and use of several key components:
-
Copper(I) Source: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like CuI or CuBr.[7] However, due to the instability of Cu(I) which can disproportionate into Cu(0) and Cu(II) or be oxidized by air, it is more common to generate the Cu(I) species in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[7][8]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for the in situ generation of Cu(I) from Cu(II).[9][10] It is effective and generally biocompatible, though it can generate reactive oxygen species that may be detrimental to sensitive biomolecules.[9][11]
-
Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its oxidation and disproportionation, and increasing its solubility.[2] They can also significantly accelerate the reaction rate.[12] A variety of ligands have been developed, with tris(triazolylmethyl)amine derivatives like TBTA and water-soluble variants such as THPTA and BTTAA being particularly common in bioconjugation applications.[13][14][15] The choice of ligand can be critical for optimizing reaction efficiency and minimizing side reactions.[12]
-
Solvents: CuAAC reactions are known for their compatibility with a wide range of solvents, including organic solvents like DMF, DMSO, and THF, as well as aqueous media.[8][15] The choice of solvent is often dictated by the solubility of the reactants.[2] In recent years, green and sustainable solvents like deep eutectic solvents and glycerol (B35011) have also been successfully employed.[16][17]
Quantitative Data and Reaction Parameters
The following tables summarize typical quantitative parameters for CuAAC reactions, providing a starting point for experimental design.
Table 1: Typical Reagent Concentrations for Small Molecule Synthesis
| Parameter | Concentration/Ratio | Source(s) |
| Catalyst Loading (Cu) | 0.25 - 5 mol% | [7] |
| Ligand:Copper Ratio | 1:1 to 2:1 | [7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 mol% | [7] |
| Reactant Concentration (Azide & Alkyne) | 0.01 - 1 M | General Practice |
Table 2: Typical Reagent Concentrations for Bioconjugation (Aqueous Conditions)
| Parameter | Concentration/Ratio | Source(s) |
| Catalyst Concentration (Cu) | 50 - 250 µM | [10] |
| Ligand:Copper Ratio | 2:1 to 5:1 | [7][9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | [10] |
| Reactant Concentration (Azide & Alkyne) | 10 µM - 5 mM | [9][18] |
| Aminoguanidine (Optional Additive) | ~5 mM | [9][11] |
Note: These are general guidelines, and optimization is often necessary for specific substrates and applications.
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Organic Solvent
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in an appropriate organic solvent (e.g., DMF, DMSO, or THF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For in situ generation, dissolve the Cu(II) salt (e.g., CuSO₄·5H₂O, 0.01 - 0.05 eq) and the ligand (if used, 0.01 - 0.1 eq) in the reaction solvent. Add the reducing agent (e.g., sodium ascorbate, 0.05 - 0.1 eq). The solution should change color, indicating the formation of Cu(I).
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)
-
Stock Solution Preparation: Prepare stock solutions of the alkyne- and azide-functionalized biomolecules in a suitable aqueous buffer (e.g., phosphate, HEPES, or MOPS buffers are commonly used).[10] Also prepare stock solutions of CuSO₄, the water-soluble ligand (e.g., THPTA), and sodium ascorbate.
-
Catalyst Premixing: It is crucial to premix the CuSO₄ and the ligand before adding them to the reaction mixture.[9][11] In a microcentrifuge tube, combine the required volumes of the CuSO₄ and ligand stock solutions.
-
Reaction Assembly: In a separate tube, combine the azide- and alkyne-containing biomolecules in the desired buffer. If necessary, add any additives like aminoguanidine.[9]
-
Reaction Initiation: To initiate the reaction, first add the premixed copper-ligand solution to the biomolecule mixture, followed by the addition of the sodium ascorbate solution.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 4 hours, but may require longer for dilute samples.
-
Purification: The labeled biomolecule can be purified from the excess reagents and catalyst using methods such as size-exclusion chromatography, dialysis, or affinity purification.
Applications in Drug Development
The robustness and bioorthogonality of the CuAAC reaction have made it an invaluable tool in drug discovery and development.[19][20] Its applications are extensive and include:
-
Lead Discovery and Optimization: CuAAC is widely used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[19][21]
-
Fragment-Based Drug Discovery: The reliable nature of the click reaction allows for the efficient linking of small molecular fragments to generate lead compounds.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins with therapeutic agents, imaging probes, or for the synthesis of antibody-drug conjugates (ADCs).[20][22]
-
Prodrug Synthesis: The triazole linkage can be incorporated into prodrug designs, which can be cleaved under specific physiological conditions to release the active drug.[20]
-
Development of Bioconjugates: CuAAC is instrumental in creating complex bioconjugates for targeted drug delivery and diagnostic applications.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 23. bioclone.net [bioclone.net]
- 24. echemi.com [echemi.com]
Methodological & Application
Synthesis of Boc-NHCH2CH2-PEG1-azide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Boc-NHCH2CH2-PEG1-azide, a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthetic route is a robust three-step process commencing from the commercially available starting material, 2-(2-aminoethoxy)ethanol (B1664899). The protocol outlines the Boc protection of the primary amine, followed by mesylation of the terminal hydroxyl group, and its subsequent conversion to an azide (B81097). This guide includes comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a Boc-protected amine and a terminal azide group. The Boc protecting group ensures the stability of the amine during synthesis and can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[1] The azide moiety serves as a versatile handle for "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These characteristics make it an ideal tool for linking biomolecules, small molecule ligands, or fluorescent probes in the construction of complex bioconjugates and targeted therapeutics like PROTACs.[2]
Synthesis Overview
The synthesis of this compound is accomplished through a three-step sequence starting from 2-(2-aminoethoxy)ethanol.
-
Boc Protection: The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-2-(2-hydroxyethoxy)ethanamine.
-
Mesylation: The terminal hydroxyl group of the Boc-protected intermediate is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base, yielding the corresponding mesylate.
-
Azidation: The mesylate is displaced by an azide nucleophile using sodium azide (NaN₃) to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Boc Protection | 2-(2-aminoethoxy)ethanol | N-Boc-2-(2-hydroxyethoxy)ethanamine | 205.25 | >95 | >95 |
| 2 | Mesylation | N-Boc-2-(2-hydroxyethoxy)ethanamine | Boc-NHCH₂CH₂-PEG1-mesylate | 283.33 | >95 | >95 |
| 3 | Azidation | Boc-NHCH₂CH₂-PEG1-mesylate | Boc-NHCH₂CH₂-PEG1-azide | 230.26 | >90 | >97 |
Experimental Protocols
Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethanamine
Materials:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-(2-hydroxyethoxy)ethanamine as a colorless oil.
Step 2: Synthesis of Boc-NHCH₂CH₂-PEG1-mesylate
Materials:
-
N-Boc-2-(2-hydroxyethoxy)ethanamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-(2-hydroxyethoxy)ethanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with cold deionized water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the mesylated product.
Step 3: Synthesis of Boc-NHCH₂CH₂-PEG1-azide
Materials:
-
Boc-NHCH₂CH₂-PEG1-mesylate
-
Dimethylformamide (DMF) or Ethanol
-
Sodium azide (NaN₃)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the mesylated intermediate (1.0 eq) in DMF or ethanol.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[3]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add deionized water and extract the product with DCM or ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Visualized Workflows and Pathways
References
Application Notes and Protocols for Boc-NHCH2CH2-PEG1-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development.[1] Its structure comprises a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group.[2][3][4][5] This configuration makes it a versatile tool for covalently linking biomolecules through "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[6][7] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the azide group serves as a handle for click chemistry reactions.[][9][10] The Boc-protected amine allows for orthogonal chemistry, enabling sequential conjugation steps.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11] These methods are particularly relevant for the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12]
Key Applications
-
PROTAC Synthesis: this compound serves as a PEG-based PROTAC linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand. This facilitates the targeted degradation of pathogenic proteins.[11][12]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG linker can be used to attach cytotoxic drugs to monoclonal antibodies.[12] This improves the solubility, stability, and circulation half-life of the ADC, while potentially reducing aggregation.[][10][13]
-
Biomolecule Labeling: The azide functionality allows for the efficient labeling of alkyne-modified proteins, nucleic acids, and other biomolecules for visualization and tracking studies.[]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials development.[2]
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₄O₃ | [3][11] |
| Molecular Weight | 230.26 g/mol | [3][11] |
| Appearance | Colorless to light yellow liquid | [4][11] |
| Storage | Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). In solvent, store at -80°C (6 months) or -20°C (1 month). | [11] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane (B109758). | [15] |
Experimental Protocols
Boc Deprotection of this compound
Prior to conjugation at the amine terminus, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[16][17]
Materials:
-
This compound
-
Dichloromethane (DCM)[18]
-
Trifluoroacetic acid (TFA)[18]
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[18]
-
Toluene[18]
-
Diethyl ether (for precipitation)[18]
Protocol:
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[18]
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[18]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[18]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[18]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[18]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or purified further. Purification can be achieved by precipitation with a non-polar solvent like diethyl ether.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 176220-30-7 - 乐研试剂 [leyan.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound - CAS:176220-30-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. labinsights.nl [labinsights.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Conjugation with Boc-NHCH₂CH₂-PEG₁-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, enhances solubility, and shields the peptide from proteolytic degradation. This leads to a longer circulation half-life and potentially reduced immunogenicity.[1][2]
This document provides a detailed protocol for the conjugation of a peptide with Boc-NHCH₂CH₂-PEG₁-azide. This bifunctional linker allows for the introduction of a short PEG spacer and a terminal azide (B81097) group onto a peptide. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential conjugations, while the azide moiety enables highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This method is particularly valuable in the development of peptide-drug conjugates (PDCs) and other targeted therapeutics where precise control over the molecular architecture is paramount.[5][6]
The overall workflow involves a three-stage process:
-
Conjugation: An alkyne-modified peptide is reacted with Boc-NHCH₂CH₂-PEG₁-azide via CuAAC.
-
Deprotection: The Boc protecting group is removed from the conjugated peptide under acidic conditions.
-
Purification and Analysis: The final peptide-PEG-amine conjugate is purified and characterized.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing peptide with Boc-NHCH₂CH₂-PEG₁-azide in solution.
Materials:
-
Alkyne-modified peptide
-
Boc-NHCH₂CH₂-PEG₁-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other Cu(I) stabilizing ligand)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Nitrogen or Argon gas
-
Reaction vials
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkyne-modified peptide in the chosen degassed buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be added.
-
Prepare a stock solution of Boc-NHCH₂CH₂-PEG₁-azide in DMSO or DMF at a concentration of 10-50 mM.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), Sodium Ascorbate (e.g., 200 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified peptide solution.
-
Add Boc-NHCH₂CH₂-PEG₁-azide from the stock solution to achieve a 1.5 to 3-fold molar excess over the peptide.
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended to stabilize the Cu(I) catalyst and protect biomolecules.[7][8]
-
Add the CuSO₄ solution. The final concentration of copper can range from 50 to 250 µM.[8]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 10 to 20-fold molar excess of sodium ascorbate over CuSO₄ is typically used.[4]
-
Gently mix the reaction vial. If the reaction volume is small, this can be done by flicking the tube. For larger volumes, a slow rotator can be used.
-
Purge the headspace of the vial with nitrogen or argon gas and seal the vial.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the peptide-PEG conjugate using trifluoroacetic acid (TFA).
Materials:
-
Lyophilized Boc-protected peptide-PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas stream
-
Lyophilizer
Procedure:
-
Preparation of Cleavage Cocktail:
-
Deprotection Reaction:
-
Place the lyophilized Boc-protected peptide-PEG conjugate in a suitable vial.
-
Add the cleavage cocktail to the vial, ensuring the peptide is fully dissolved. A typical ratio is 100 µL of cocktail per 1-5 mg of peptide.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.[10]
-
-
Peptide Precipitation and Isolation:
-
After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the reaction mixture).
-
A white precipitate of the peptide should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with another portion of cold diethyl ether, vortex briefly, centrifuge, and decant again. Repeat this wash step twice more to remove residual TFA and scavengers.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or argon gas.
-
For complete removal of residual solvents, lyophilize the peptide overnight.
-
Protocol 3: Purification and Characterization
This protocol describes the purification of the final peptide conjugate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Lyophilized crude peptide-PEG-amine conjugate
-
RP-HPLC system with a C18 or C4 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
LC-MS system (e.g., ESI-TOF)
Purification Procedure (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[11][12]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the desired product.
-
Analysis and Lyophilization: Analyze the collected fractions by LC-MS to confirm the identity and purity of the product. Pool the pure fractions and lyophilize to obtain the final purified peptide conjugate.
Characterization (LC-MS):
-
Analysis of Intermediates and Final Product:
-
Analyze the starting alkyne-peptide, the Boc-protected conjugate, and the final deprotected conjugate by LC-MS.
-
This allows for monitoring the progress of the reaction and confirming the success of each step.
-
-
Mass Determination:
-
The mass spectrum of the Boc-protected conjugate should show an increase in mass corresponding to the addition of the Boc-NHCH₂CH₂-PEG₁-azide moiety (Molecular Weight: 230.26 g/mol ) minus the elements of H₂O from the triazole ring formation.
-
The mass spectrum of the final product should show a decrease in mass of 100.12 g/mol from the Boc-protected intermediate, corresponding to the loss of the Boc group.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugates.[13][14]
-
Data Presentation
The following table summarizes the expected quantitative data for a model conjugation reaction.
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) [M+H]⁺ | Purity (by RP-HPLC) | Overall Yield |
| Alkyne-Peptide | 1500.00 | 1501.00 | >98% | - |
| Boc-Peptide-PEG-Azide Conjugate | 1730.26 | 1731.27 | >95% (crude) | ~90% |
| Final Peptide-PEG-Amine Conjugate | 1630.14 | 1631.15 | >98% (purified) | ~80% |
Visualizations
Experimental Workflow
The overall experimental workflow for the conjugation of a peptide with Boc-NHCH₂CH₂-PEG₁-azide is depicted below.
Caption: Workflow for peptide conjugation, deprotection, and purification.
Application in Targeted Drug Delivery
A key application of this technology is the development of peptide-drug conjugates for targeted cancer therapy. The peptide serves as a targeting moiety, the PEG linker enhances stability and solubility, and the deprotected amine can be used for subsequent drug attachment.
Caption: Targeted drug delivery using a peptide-drug conjugate.
References
- 1. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. axispharm.com [axispharm.com]
- 5. Application of PEG Linker | AxisPharm [axispharm.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols for PROTAC Synthesis using Boc-NHCH2CH2-PEG1.azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Boc-NHCH2CH2-PEG1-azide linker. This linker offers a short, flexible, and hydrophilic spacer with a terminal azide (B81097) group amenable to "click chemistry," a highly efficient and versatile conjugation method.[2][3] The Boc-protected amine allows for a modular and controlled synthetic approach.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using the this compound linker typically follows a convergent strategy. This involves the separate synthesis of two key intermediates:
-
Warhead-Linker Intermediate: The protein of interest (POI) ligand (warhead) is functionalized with a terminal alkyne group.
-
E3 Ligase Ligand-Linker Intermediate: The E3 ligase ligand is coupled to the this compound linker.
These two intermediates are then joined in the final step using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and evaluation of a hypothetical PROTAC, PROTAC-X , targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Synthesis Yields for PROTAC-X
| Step | Reactants | Product | Yield (%) |
| 1. Alkyne Functionalization of KOI Ligand | KOI Ligand, Propargyl Bromide, K₂CO₃ | KOI-Alkyne | 85 |
| 2. Coupling of Linker to E3 Ligase Ligand (Pomalidomide) | Pomalidomide-COOH, Boc-NHCH₂CH₂-PEG1-N₃, HATU, DIPEA | Pomalidomide-Linker(Boc) | 78 |
| 3. Boc Deprotection | Pomalidomide-Linker(Boc), TFA, DCM | Pomalidomide-Linker-NH₂ | 95 |
| 4. Click Chemistry: Final PROTAC Synthesis | KOI-Alkyne, Pomalidomide-Linker-N₃, CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | PROTAC-X | 72 |
| Overall Yield | 44 |
Table 2: Biological Evaluation of PROTAC-X
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | KOI | HEK293 | 75 | 92 |
| HeLa | 98 | 88 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized POI Ligand (KOI-Alkyne)
This protocol describes the functionalization of a hypothetical kinase inhibitor (KOI-OH) with a terminal alkyne.
-
Dissolution: Dissolve the KOI ligand containing a hydroxyl or amino group (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) to the solution.
-
Alkylation: Add propargyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the alkyne-functionalized POI ligand.
Protocol 2: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol details the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) with the this compound linker.
-
Dissolution: Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.5 eq.) and diisopropylethylamine (DIPEA, 3.0 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the Boc-protected E3 ligase-linker intermediate.
Protocol 3: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group to expose the terminal amine on the linker, which is then converted to the azide for the click reaction. Note: For this specific linker, the azide is already present. This step is for the deprotection of the amine which would then be available for other conjugation chemistries if desired. For the click chemistry pathway, the Boc-protected azide linker is used directly in the subsequent step after coupling to the E3 ligase ligand.
For the purpose of creating the final PROTAC via click chemistry, the azide functionality is already present in the linker. Therefore, the Boc group on the other end is deprotected after coupling to the E3 ligase ligand if that amine is needed for further modification. In our convergent strategy, we proceed directly to the click reaction.
Protocol 4: Final PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the final conjugation of the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand-linker intermediate.
-
Dissolution: Dissolve the alkyne-functionalized POI ligand (1.0 eq.) and the E3 ligase ligand-linker-azide intermediate (1.1 eq.) in a 1:1 mixture of tert-butanol (B103910) and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄·5H₂O, 0.2 eq.) and sodium ascorbate (0.5 eq.) in water.
-
Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction mixture at room temperature for 12-24 hours. The formation of the triazole ring can be monitored by LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, leading to the degradation of a target protein.
Experimental Workflow: PROTAC Synthesis
Caption: Convergent synthetic workflow for a PROTAC using click chemistry.
Logical Relationship: Linker Properties and PROTAC Efficacy
Caption: The influence of linker properties on the overall efficacy of a PROTAC.
References
Application Note: Standard Boc Deprotection Protocol for PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation and drug development.[1] The stability of the Boc group under various conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic strategies.[2][3] This application note provides a detailed protocol for the standard acid-catalyzed deprotection of Boc-protected PEG linkers, along with quantitative data, troubleshooting guidance, and visual workflows to ensure successful and reproducible outcomes.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is typically achieved through acidolysis.[4] The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][5] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is subsequently protonated by the acid to form an ammonium (B1175870) salt.[2][5]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Quantitative Data Summary
Successful Boc deprotection depends on the appropriate choice of reagents and conditions. The following tables summarize common acidic reagents and scavengers used in the process.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Room Temp |
Data compiled from multiple sources.[1][4]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | Quenches the tert-butyl cation to prevent side reactions.[4] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues. |
| Phenol | 5% | Acts as a carbocation scavenger. |
Experimental Protocols
This section details the standard protocol for Boc deprotection of a PEG linker using TFA in DCM.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4]
-
Work-up (Acid Removal):
-
Isolation/Neutralization:
-
Direct Use: The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step without further purification.
-
Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Precipitation: Alternatively, the deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[4]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Step-by-Step Guide for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it particularly suitable for bioconjugation, drug development, and materials science.[3][4][5] The incorporation of polyethylene (B3416737) glycol (PEG) through a PEG-azide moiety can enhance the solubility, biocompatibility, and pharmacokinetic properties of molecules.[6][7][8] This document provides a detailed protocol for performing a CuAAC reaction with PEG-azide.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of an azide to a terminal alkyne to regioselectively yield a 1,4-disubstituted 1,2,3-triazole.[1] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][3] To prevent oxidation of the Cu(I) catalyst and enhance reaction efficiency, a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is frequently employed.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. glenresearch.com [glenresearch.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO and BCN Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) moieties. This document offers a comparative analysis of their performance, detailed experimental protocols, and key considerations for optimizing your bioconjugation strategies.
Introduction to SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4][5] The reaction's driving force is the high ring strain of cyclooctynes like DBCO and BCN, which allows for a rapid and spontaneous reaction with azide-functionalized molecules to form a stable triazole linkage.[5][6][7] This highly selective and efficient reaction has found widespread use in live-cell imaging, proteomics, bioconjugation, and the development of antibody-drug conjugates (ADCs).[3][4]
Performance Comparison: DBCO vs. BCN
The choice between DBCO and BCN is application-dependent, with each offering distinct advantages in terms of reaction kinetics, stability, and physicochemical properties.[4]
Reaction Kinetics: Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[4][8] However, the nature of the azide (B81097) can influence these rates.[8] For instance, while DBCO reacts faster with aliphatic azides, BCN can show a significantly higher reaction rate with aromatic azides.[4] The steric environment of the azide on the target molecule is also a critical consideration; for sterically hindered azides, BCN may maintain a more consistent reaction rate.[8]
Stability: Both linkers are generally stable, but they exhibit different susceptibilities to certain reagents. BCN is significantly more stable than DBCO in the presence of common intracellular antioxidants like glutathione (B108866) (GSH) and reducing agents like Tris(2-carboxyethyl)phosphine (TCEP).[4][9] This makes BCN a better choice for applications in reducing environments.[4][9] Both linkers have limitations under acidic conditions.[4]
Physicochemical Properties: BCN is smaller and less lipophilic than DBCO.[6][10] These properties can be advantageous in scenarios where lower hydrophobicity and smaller size are critical for the resulting bioconjugate to avoid issues like aggregation.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions involving DBCO and BCN derivatives.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| DBCO | Benzyl azide | ~0.6 - 1.0 | Varied | [10] |
| BCN | Benzyl azide | ~0.06 - 0.1 | Varied | [10] |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | [4] |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | [4] |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | [4] |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) | [4] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) | [11][12] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | [11][12] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | [11][12] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[4][10]
Table 2: Stability of DBCO and BCN Linkers
| Condition | DBCO Stability | BCN Stability | Key Observations | Reference(s) |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN is significantly more stable in the presence of this common intracellular antioxidant. | [4][9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | BCN is a better choice when reducing conditions are required. | [4][9] |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers have limitations under acidic conditions. | [4] |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time | Generally stable | DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C. | [13] |
Experimental Protocols
The following are generalized protocols for performing SPAAC reactions. Specific parameters may require optimization depending on the biomolecules and reagents used.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general workflow for conjugating a cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester) to an azide-modified biomolecule (e.g., a protein).
Materials:
-
Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO or BCN reagent (e.g., DBCO-NHS ester or BCN-NHS ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.4)
-
Quenching reagent (optional, e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Conjugation Reaction:
-
To the azide-modified biomolecule solution, add the desired molar excess of the DBCO or BCN stock solution. A 2-4 fold molar excess is a good starting point for protein labeling.[5][16] For antibody labeling, a 20-30 fold molar excess of the NHS ester may be used for the initial modification.[14][15]
-
Ensure the final concentration of DMSO is kept low (typically <10-15%) to avoid denaturation of biomolecules.[17][18]
-
Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature (20-25°C) or 12-24 hours at 4°C.[1][5][17][19]
-
-
Reaction Quenching (Optional):
-
Purification:
-
Characterization:
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The disappearance of the characteristic absorbance of DBCO at approximately 309-310 nm can be used to monitor the progress of the reaction.[14][17]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reaction mixture from Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-modified molecule to zero the instrument.[17]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating reaction completion.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. For a pseudo-first-order reaction, this plot should be linear. The negative of the slope provides the pseudo-first-order rate constant.[17]
-
Optimization of Experimental Conditions
Several factors can be adjusted to optimize the efficiency of SPAAC reactions.
-
Buffer and pH: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[11][12][17] Generally, higher pH values tend to increase SPAAC reaction rates, although this effect can be buffer-dependent.[11][17]
-
Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction.[17][20] However, the thermal stability of the biomolecules must be considered.[17]
-
Concentration of Reactants: Increasing the concentration of the DBCO/BCN and azide-containing molecules will lead to a faster reaction.[17]
-
PEG Linkers: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the cyclooctyne and the molecule of interest can significantly increase reaction rates.[11][12][17] The PEG linker reduces steric hindrance and improves the accessibility of the reactive group, which can enhance reaction rates by an average of 31 ± 16%.[11][12][17]
-
Solvent: While aqueous buffers are standard for bioconjugation, SPAAC reactions can also be performed in organic solvents or aqueous/organic mixtures, depending on the solubility of the reactants.[14][15]
Mandatory Visualizations
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Caption: Key factors influencing the rate of SPAAC reactions.
Caption: Workflow for site-specific antibody labeling using SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.rsc.org [pubs.rsc.org]
Revolutionizing Surface Engineering: A Guide to Azide-Alkyne Click Chemistry for Advanced Functionalization
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the chemical composition of a material's surface is paramount in fields ranging from biomedical engineering and drug delivery to diagnostics and materials science. Azide-alkyne click chemistry has emerged as a powerful and versatile tool for surface functionalization, offering high efficiency, specificity, and biocompatibility.[1] This application note provides detailed protocols and quantitative data for two of the most common click chemistry approaches for surface modification: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Introduction to Click Chemistry for Surface Modification
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a stable triazole linkage.[1] This reaction can be achieved through two primary methodologies:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, resulting in the exclusive formation of the 1,4-disubstituted triazole isomer.[1] Its high efficiency and reliability have made it a popular choice for surface modification.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological applications, SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst.[1][2]
The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biological components to copper.
Key Applications in Research and Drug Development
The versatility of azide-alkyne click chemistry allows for the immobilization of a wide array of molecules onto various surfaces. This has significant implications for:
-
Drug Delivery: Covalently attaching targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles or virus-like particles (VLPs) to enhance specificity and efficacy.[3][4]
-
Diagnostics: Developing highly sensitive biosensors by immobilizing capture probes (e.g., antibodies, DNA aptamers) on sensor surfaces.[5][6]
-
Biomaterial Engineering: Modifying the surface of implants and scaffolds with bioactive molecules to improve biocompatibility and promote desired cellular responses.
-
Antibody-Drug Conjugates (ADCs): A widely used method for attaching cytotoxic drugs to antibodies to create targeted cancer therapies.[7][8]
Experimental Protocols
Protocol 1: Surface Functionalization using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for immobilizing an alkyne-modified molecule onto an azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Appropriate buffer (e.g., phosphate-buffered saline - PBS)
-
Solvent for dissolving molecules (e.g., DMSO or DMF)
Experimental Workflow:
Caption: Workflow for surface functionalization using CuAAC.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Dissolve the alkyne-modified molecule in an appropriate solvent (e.g., DMSO) to a desired stock concentration.
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Prepare the reaction solution by adding the alkyne-modified molecule solution to the appropriate buffer.
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Ensure the azide-functionalized surface is completely covered with the reaction solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[7]
-
-
Washing and Purification:
-
After incubation, remove the reaction solution.
-
Thoroughly wash the functionalized surface with the reaction buffer, followed by deionized water to remove any unreacted molecules and catalyst components.
-
Dry the surface under a stream of nitrogen or by lyophilization.
-
-
Characterization:
Quantitative Data for CuAAC Reaction Optimization:
| Parameter | Typical Range | Notes |
| Alkyne-Molecule Concentration | 10-100 µM | Dependent on the surface density of azide groups. |
| CuSO₄ Concentration | 50 µM - 1 mM | A 1:5 molar ratio with the ligand is common.[9] |
| Ligand (THPTA/TBTA) Concentration | 250 µM - 5 mM | Used to stabilize the Cu(I) oxidation state.[9] |
| Sodium Ascorbate Concentration | 1-5 mM | Acts as a reducing agent to generate Cu(I) from CuSO₄.[9] |
| Reaction Time | 30-60 minutes | Can be optimized based on reaction efficiency.[7] |
| Reaction Temperature | Room Temperature | Mild reaction conditions are a key advantage. |
| pH | 4-12 | The reaction is tolerant of a wide pH range. |
Protocol 2: Surface Functionalization using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for immobilizing a strained alkyne-modified molecule onto an azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Strained alkyne-modified molecule (e.g., DBCO, BCN)
-
Appropriate buffer (e.g., PBS)
-
Solvent for dissolving molecules (e.g., DMSO or DMF)
Experimental Workflow:
Caption: Workflow for surface functionalization using SPAAC.
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the strained alkyne-modified molecule in an appropriate solvent (e.g., DMSO) to a desired stock concentration.
-
-
Conjugation Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Prepare the reaction solution by adding the strained alkyne-modified molecule solution to the appropriate buffer.
-
Ensure the azide-functionalized surface is completely covered with the reaction solution.
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
-
Washing and Purification:
-
After incubation, remove the reaction solution.
-
Thoroughly wash the functionalized surface with the reaction buffer, followed by deionized water to remove any unreacted molecules.
-
Dry the surface under a stream of nitrogen or by lyophilization.
-
-
Characterization:
-
Confirm successful functionalization using surface analysis techniques such as XPS and FTIR.
-
Quantitative Data for SPAAC Reaction Optimization:
| Parameter | Typical Range | Notes |
| Strained Alkyne Concentration | 10-200 µM | Dependent on the surface density of azide groups and the specific strained alkyne used. |
| Reaction Time | 1-12 hours | Generally longer than CuAAC. |
| Reaction Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures. |
| pH | 4-10 | Tolerant of a wide pH range, making it suitable for biological applications. |
Signaling Pathways and Logical Relationships
The underlying chemical transformation in both CuAAC and SPAAC is the formation of a stable triazole ring from an azide and an alkyne.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Conclusion
Azide-alkyne click chemistry provides a robust and versatile platform for surface functionalization with broad applications in research, drug development, and materials science. The choice between the catalyzed (CuAAC) and strain-promoted (SPAAC) methods allows for the tailoring of the surface modification strategy to the specific requirements of the system, including the presence of sensitive biological components. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers seeking to implement these powerful techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Functionalization of Virus-Like Particles by Direct Conjugation Using Azide–Alkyne Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Application of Boc-NHCH2CH2-PEG1-azide in Drug Delivery Systems
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NHCH2CH2-PEG1-azide is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. This linker features a Boc-protected amine and a terminal azide (B81097) group, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a sequential and controlled conjugation of different molecules, making it a valuable tool in the construction of targeted drug carriers, such as antibody-drug conjugates (ADCs), and in the surface modification of nanoparticles.
The Boc (tert-butoxycarbonyl) group serves as a protecting group for the primary amine, which can be selectively removed under acidic conditions to allow for conjugation to drugs, targeting ligands, or polymers via amide bond formation. The azide group provides a bioorthogonal handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, enabling the covalent attachment of the linker to molecules functionalized with an alkyne group under mild, aqueous conditions.
The short PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for both handling and in vivo applications. In drug delivery, PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a well-established strategy to improve the pharmacokinetic properties of therapeutics. Even a short PEG linker can contribute to increased stability and reduced non-specific interactions.
Key Applications
-
Synthesis of Drug-PEG Conjugates: this compound can be used to link a therapeutic agent to a targeting moiety or a larger polymer backbone.
-
Surface Functionalization of Nanoparticles: The linker can be used to attach targeting ligands or other functional molecules to the surface of pre-formed nanoparticles, such as liposomes, micelles, or polymeric nanoparticles.
-
Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, creating a targeted therapeutic.
-
Formation of PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for connecting a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.
Data Presentation
Table 1: Illustrative Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Particle Size (nm) | 100 - 200 | 120 - 250 |
| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.25 |
| Zeta Potential (mV) | -20 to -30 | -10 to -20 |
| Drug Loading (%) | 5 - 15 | 4 - 12 |
| Encapsulation Efficiency (%) | 70 - 90 | 65 - 85 |
Table 2: Illustrative In Vitro Drug Release Profile from PEGylated Nanoparticles
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 - 10 | 10 - 20 |
| 4 | 15 - 25 | 30 - 50 |
| 8 | 25 - 40 | 50 - 70 |
| 24 | 40 - 60 | 70 - 90 |
| 48 | 50 - 70 | 80 - 95 |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Redissolve the residue in a small amount of DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected product, H2N-CH2CH2-PEG1-azide.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to the Deprotected Linker
This protocol outlines the formation of an amide bond between the deprotected linker and a drug.
Materials:
-
H2N-CH2CH2-PEG1-azide
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing drug and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vial, dissolve H2N-CH2CH2-PEG1-azide (1 equivalent) in anhydrous DMF or DMSO.
-
Add the solution of the deprotected linker to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting drug-PEG-azide conjugate by preparative HPLC.
Protocol 3: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a general method for formulating polymeric nanoparticles encapsulating a drug.
Materials:
-
Drug-loaded polymer (e.g., PLGA-drug conjugate)
-
Polymer-PEG-azide (for surface functionalization)
-
Acetone or other water-miscible organic solvent
-
Deionized water or buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the drug-loaded polymer and the polymer-PEG-azide in a water-miscible organic solvent like acetone.
-
Under moderate magnetic stirring, add the organic solution dropwise to an aqueous phase (deionized water or buffer).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Surface Functionalization
This protocol details the "clicking" of an alkyne-functionalized targeting ligand to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-functionalized targeting ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Deionized water or buffer (e.g., PBS)
Procedure:
-
Disperse the azide-functionalized nanoparticles in deionized water or buffer.
-
In a separate vial, prepare a stock solution of the alkyne-functionalized targeting ligand.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
To the nanoparticle suspension, add the alkyne-functionalized targeting ligand.
-
Add the copper-chelating ligand (e.g., THPTA) to the mixture.
-
Add the CuSO4 solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.
-
Purify the functionalized nanoparticles by centrifugation or dialysis to remove the copper catalyst and excess ligand.
Visualizations
Caption: Workflow for synthesizing a drug-PEG-ligand conjugate.
Caption: General workflow for nanoparticle formulation.
Caption: Cellular uptake of targeted nanoparticles.
Application Notes: Protein Labeling with Boc-NHCH2CH2-PEG1-azide
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for the Bioconjugation of Oligonucleotides using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains to oligonucleotides, a process known as PEGylation, is a critical bioconjugation strategy in the development of nucleic acid-based therapeutics and diagnostics. Oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, often face challenges in clinical applications, including rapid degradation by nucleases, poor cellular uptake, and fast renal clearance.[1][2] PEGylation addresses these limitations by creating a hydrophilic, protective shield around the oligonucleotide, thereby enhancing its pharmacokinetic and pharmacodynamic properties.[][4]
Key benefits of PEGylating oligonucleotides include:
-
Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of often hydrophobic oligonucleotides, making them more suitable for intravenous administration.[][5]
-
Increased Stability: The PEG chain protects the oligonucleotide from enzymatic degradation, increasing its stability in biological environments.[][5][6]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated conjugate reduces its clearance by the kidneys, leading to a longer circulation time.[5][7]
-
Reduced Immunogenicity: PEG can mask antigenic sites on the oligonucleotide, reducing the likelihood of an immune response.[5]
These advantages have led to the successful development of PEGylated oligonucleotide drugs, such as Pegaptanib, an aptamer used for treating age-related macular degeneration.[7][8] This document provides detailed protocols and data for researchers looking to implement this powerful technique.
Core Principles and Strategies
The bioconjugation of PEG to oligonucleotides can be achieved through two primary strategies: solid-phase synthesis and post-synthetic (solution-phase) conjugation.
-
Solid-Phase Synthesis: This "grafting-from" approach involves the direct incorporation of PEG-phosphoramidite monomers during automated oligonucleotide synthesis on a solid support.[6][8] This method allows for precise control over the location (5'-end, 3'-end, or internal) and number of PEG units conjugated.[6][8]
-
Post-Synthetic Conjugation: This "grafting-to" method is more common and involves the chemical reaction between a functionalized oligonucleotide and an activated PEG derivative in solution.[8] This requires the oligonucleotide to be synthesized with a reactive handle (e.g., an amine or thiol group) and the PEG linker to have a complementary reactive group (e.g., NHS ester or maleimide).[][8]
The choice of PEG linker is also critical. Linear PEGs are commonly used, but branched or multi-arm PEGs can offer a greater shielding effect and have shown superior properties in cellular uptake and gene regulation efficacy.[8][9]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for oligonucleotide PEGylation and the rationale behind the technique.
Caption: General experimental workflow for oligonucleotide PEGylation.
Caption: Rationale for PEGylating therapeutic oligonucleotides.
Quantitative Data Summary
The conjugation of PEG linkers significantly alters the physicochemical properties of oligonucleotides. The following tables summarize typical quantitative effects observed in the literature.
Table 1: Comparison of Properties: Unmodified vs. PEGylated Oligonucleotides
| Property | Unmodified Oligonucleotide | PEGylated Oligonucleotide | Reference(s) |
| Hybridization (Melting Temp, Tm) | 68 °C (example) | 67-73 °C (little to no significant change) | [6] |
| Exonuclease Stability | Low | >10-fold increase (for 3',5'-diconjugates) | [6] |
| Electrophoretic Mobility | 100% (relative mobility) | 42-94% (reduced mobility with increasing PEG size) | [6] |
| In Vivo Half-Life (PS-ODN) | Baseline | Up to 10-fold increase | [] |
| Hydrophobicity | Varies | Significantly decreased (more hydrophilic) | [6] |
Table 2: Effect of PEG Linker Size and Architecture on Conjugate Properties
| PEG Parameter | Effect on Conjugate | Notes | Reference(s) |
| Increasing Molecular Weight (e.g., 400 Da to 4 kDa) | Decreases electrophoretic mobility; Increases hydrodynamic radius; Increases circulation half-life. | Larger PEGs provide a more pronounced "stealth" effect but can sometimes cause steric hindrance. | [5][6][8] |
| Linear vs. Branched Architecture | Branched PEGs can offer superior shielding, cellular uptake, and gene regulation efficacy. | A 40 kDa branched PEG is used in the drug Pegaptanib to prolong half-life and retention in the eye. | [7][8] |
| Conjugation Site (3', 5', or Internal) | Little effect on hybridization. 3' and 5' dual conjugation significantly boosts nuclease resistance. | The choice of site depends on the oligonucleotide's mechanism of action and desired properties. | [6][8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 5'-PEGylated Oligonucleotide
This protocol describes the incorporation of a PEG moiety during standard automated phosphoramidite (B1245037) chemistry on a DNA synthesizer.
Materials:
-
DNA Synthesizer (e.g., ABI 392)
-
Standard DNA phosphoramidites and synthesis reagents (Glen Research)
-
Polystyrene or Controlled Pore Glass (CPG) solid support
-
PEG Phosphoramidite (e.g., mPEG-2000 Phosphoramidite), dissolved in anhydrous acetonitrile (B52724) (50 mM)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
HPLC system for purification
Methodology:
-
Standard Synthesis: Synthesize the desired oligonucleotide sequence on a 1 µmol scale using standard automated cycles.
-
PEG Coupling: For the final coupling step at the 5'-terminus, use the PEG phosphoramidite solution.
-
Modified Coupling Cycle: Modify the standard coupling cycle to ensure efficient reaction of the bulkier PEG phosphoramidite. Increase the coupling time to 45 minutes and perform an additional coupling cycle before the capping step.[10]
-
Cleavage and Deprotection: Once synthesis is complete, cleave the oligonucleotide-PEG conjugate from the solid support and remove protecting groups by incubating in concentrated NH₄OH at 55°C for 12-16 hours.[10]
-
Purification: Purify the crude conjugate using reverse-phase HPLC. A typical gradient might be 15% to 40% acetonitrile over 20 minutes to separate the PEGylated product from any unconjugated oligonucleotides.[10]
-
Characterization: Confirm the identity and purity of the final product using Electrospray Mass Spectrometry (ESMS) and denaturing polyacrylamide gel electrophoresis (PAGE).[10][11]
Protocol 2: Post-Synthetic (Solution-Phase) PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an amine-modified oligonucleotide with a PEG-NHS ester.
Caption: Reaction scheme for NHS-Ester PEGylation.
Materials:
-
5'- or 3'-amino-modified oligonucleotide, purified and desalted.
-
PEG-NHS Ester (e.g., mPEG-succinimidyl valerate, MW 5 kDa).
-
Reaction Buffer: 100 mM sodium bicarbonate or HEPES buffer, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., anion-exchange HPLC).
Methodology:
-
Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or directly in the Reaction Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the oligonucleotide solution.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.[11] The reaction progress can be monitored by taking aliquots at different time points (e.g., 0, 30, and 120 minutes) and analyzing them on a denaturing polyacrylamide gel. A successful reaction will show a shift to a higher molecular weight band corresponding to the PEGylated product.[11]
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated oligonucleotide from unreacted PEG and oligonucleotide using anion-exchange HPLC or tangential flow filtration (ultrafiltration).[12][13]
-
Final Characterization: Verify the final product using mass spectrometry to confirm the mass of the conjugate and analytical HPLC to assess purity.
Applications in Research and Drug Development
PEGylated oligonucleotides are indispensable tools across various fields:
-
Gene Therapy: PEGylated oligonucleotides, such as siRNAs and ASOs, can be used as vectors to deliver nucleic acids for gene silencing or expression, benefiting from increased stability and cellular uptake.[]
-
Antiviral and Antibacterial Therapy: By targeting essential genetic elements of pathogens, PEGylated oligonucleotides can inhibit viral replication or bacterial growth with improved in-vivo performance.[]
-
Diagnostic Probes: In applications like FISH or microarrays, PEG modification can improve the hybridization efficiency and specificity of oligonucleotide probes while increasing their resistance to degradation.[]
-
Aptamer Therapeutics: As demonstrated by Pegaptanib, PEGylation is crucial for developing aptamer-based drugs, improving their retention time at the site of action and overall therapeutic profile.[7][8]
Conclusion
Bioconjugation with PEG linkers is a robust and versatile strategy for enhancing the therapeutic potential of oligonucleotides. By improving solubility, stability, and circulation half-life, PEGylation helps overcome the inherent challenges of using nucleic acids as drugs. The choice between solid-phase and post-synthetic conjugation methods, along with the selection of PEG architecture, allows researchers to fine-tune the properties of the final conjugate to meet specific therapeutic or diagnostic needs. The protocols and data presented here provide a foundational guide for scientists and drug developers aiming to leverage this essential technology.
References
- 1. Enzymatic formation of PEGylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US20120277419A1 - Method for manufacturing pegylated oligonucleotides - Google Patents [patents.google.com]
- 13. WO2012149198A2 - A method for manufacturing pegylated oligonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for Creating Biocompatible Conjugates with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This strategy significantly enhances the therapeutic properties of proteins, peptides, antibodies, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] By attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a prolonged circulation half-life.[1][2] Furthermore, the flexible PEG chains form a protective hydrophilic shield around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity.[1][3]
This guide provides an in-depth examination of the principles of PEGylation, quantitative data on its effects, and detailed experimental protocols for its implementation.
The Role and Advantages of PEG Spacers
PEG linkers are versatile tools used to connect two or more molecular entities, enhancing the stability, solubility, and functionality of the resulting conjugate.[4] The key advantages conferred by PEG spacers include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a biomolecule, which slows its filtration by the kidneys, thereby extending its plasma half-life.[1][2]
-
Reduced Immunogenicity: The PEG chain creates a "stealth" shield around the biomolecule, masking its antigenic epitopes from the immune system and reducing the risk of an adverse immune response.[1][5]
-
Enhanced Stability: The protective PEG layer can shield the biomolecule from degradation by proteolytic enzymes.[1][4][5]
-
Increased Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs and proteins, preventing aggregation.[4][5][]
Quantitative Effects of PEGylation
The effects of PEGylation are quantifiable and have been extensively documented. The following table summarizes key quantitative data on the impact of PEGylation on various biomolecules.
| Property | Biomolecule | PEG Size (kDa) | Effect | Reference |
| Circulation Half-Life | Interferon α-2a | 12 | Increased from ~2-3 hours to ~30-40 hours | [7] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | Increased from ~3.5 hours to ~15-80 hours | [3] | |
| Adenosine Deaminase | 5 (multiple chains) | Increased from minutes to ~2-3 days | [8] | |
| Solubility | Hydrophobic Drug (e.g., Paclitaxel) | 2 | Significantly increased aqueous solubility | [4] |
| Immunogenicity | Various Proteins | 5 - 40 | Reduced antibody formation | [1][5] |
| Receptor Binding Affinity | Interferon-α | 12 | Can be moderately reduced due to steric hindrance | [] |
| Tumor Accumulation | Liposomal Doxorubicin with Folate Targeting | 10 | >40% reduction in tumor size compared to 2K or 5K PEG | [10] |
Experimental Protocols
The choice of PEGylation chemistry depends on the available functional groups on the biomolecule and the desired properties of the conjugate. The three most common strategies are NHS-ester chemistry for targeting primary amines, maleimide (B117702) chemistry for targeting free thiols, and click chemistry for highly specific and efficient ligations.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol is suitable for proteins and other biomolecules containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).[8][11]
Workflow for Amine-Reactive PEGylation
Caption: Workflow for amine-reactive PEGylation using NHS esters.
Materials:
-
Activated PEG-NHS ester
-
Protein or biomolecule with primary amines
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0)[12]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
Preparation of PEG-NHS Ester Solution: Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11][13] Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.[11][14]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by SEC or dialysis.[5][11]
-
Analysis: Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and functional assays.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This method provides site-specific conjugation to free sulfhydryl groups on cysteine residues.[15]
Workflow for Thiol-Reactive PEGylation
Caption: Workflow for thiol-reactive PEGylation using maleimide chemistry.
Materials:
-
PEG-Maleimide
-
Protein or peptide with at least one free cysteine residue
-
Thiol-free buffer (e.g., PBS, pH 7.0)[16]
-
Purification system (e.g., SEC column or dialysis cassettes)
Procedure:
-
Preparation of Protein Solution: Dissolve the target molecule in the conjugation buffer.[16] If disulfide bonds need to be reduced to generate free thiols, incubate the protein with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent.
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.[17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16][17]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[16][17]
-
Purification: The final conjugate can be purified by SEC or dialysis to remove unreacted PEG-Maleimide.[16][17]
-
Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Protocol 3: Bioorthogonal PEGylation using Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.[18] This requires the protein to be pre-functionalized with either an azide (B81097) or an alkyne group.
Workflow for Click Chemistry PEGylation
Caption: Workflow for bioorthogonal PEGylation using click chemistry.
Materials:
-
Azide- or alkyne-functionalized protein/peptide
-
PEG with the complementary functional group (alkyne or azide)
-
Copper(I) catalyst (e.g., prepared in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Aqueous buffer system
Procedure:
-
Functionalization: The protein or peptide must first be modified to introduce an azide or alkyne group. This can be achieved through various chemical or enzymatic methods.[19]
-
Preparation of Reagents: Dissolve the functionalized biomolecule and the complementary PEG derivative in an aqueous buffer.
-
Click Reaction: In a typical reaction, the azide-functionalized protein is mixed with the alkyne-PEG, followed by the addition of the copper(I) catalyst. The reaction is usually rapid and can be carried out at room temperature.
-
Purification: The PEGylated product is purified using standard techniques like SEC to remove the catalyst and any unreacted starting materials.
-
Analysis: The final conjugate is characterized by methods such as mass spectrometry and functional assays.
Characterization of PEGylated Conjugates
Thorough characterization is essential to ensure the quality, efficacy, and safety of the PEGylated biomolecule. Key characterization techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the heterogeneity of the conjugate.
-
Size Exclusion Chromatography (SEC): To purify the conjugate and determine its hydrodynamic size.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight and the degree of PEGylation (the number of PEG chains per molecule).[20][21]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.[22]
-
Functional Assays: To confirm that the biological activity of the biomolecule is retained after PEGylation.
Logical Relationships in PEG Spacer Design
The selection of a PEG spacer is a critical design decision that influences the properties of the final conjugate.
Decision Tree for PEG Spacer Selection
Caption: Decision tree for selecting the appropriate PEG spacer and conjugation strategy.
Conclusion
The use of PEG spacers for biomolecule modification is a powerful and clinically validated strategy for improving the therapeutic index of biopharmaceuticals.[1] By enhancing pharmacokinetic properties, increasing stability, and reducing immunogenicity, PEGylation has transformed the treatment landscape for numerous diseases. A thorough understanding of the underlying principles, combined with robust experimental design and rigorous characterization, is essential for the successful development of next-generation PEGylated therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. mdpi.com [mdpi.com]
- 16. broadpharm.com [broadpharm.com]
- 17. confluore.com [confluore.com]
- 18. bachem.com [bachem.com]
- 19. bachem.com [bachem.com]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NHCH2CH2-PEG1-azide in the Development of Bioactive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-NHCH2CH2-PEG1-azide , a heterobifunctional linker, in the development of bioactive materials. This reagent is particularly valuable in bioconjugation and is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics.
Introduction to this compound
This compound is a versatile chemical tool featuring three key components:
-
A tert-butyloxycarbonyl (Boc)-protected amine : This protecting group allows for the selective reaction of the azide (B81097) terminus, with the amine being deprotected in a subsequent step for further conjugation.
-
A short polyethylene glycol (PEG) spacer : The PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioactive material.[1][2]
-
An azide group : This functional group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5]
The primary application of this linker is in the modular synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6][7]
Key Applications
While theoretically applicable to various bioconjugation strategies, the predominant and well-documented use of this compound is in the synthesis of PROTACs.[3][4][5][8] This linker serves to connect the two critical ligands of a PROTAC: one that binds to the target protein of interest and another that binds to an E3 ubiquitin ligase.
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in the synthesis of a generic PROTAC.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group to liberate the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of linker).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker, NH2-CH2CH2-PEG1-azide.
Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Ligand (E3 Ligase Ligand or Target Protein Ligand)
This protocol describes the formation of an amide bond between the deprotected linker and a ligand.
Materials:
-
Deprotected linker (NH2-CH2CH2-PEG1-azide)
-
Carboxylic acid-containing ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
N-Hydroxysuccinimide (NHS) or other activator
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid-containing ligand and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the deprotected linker (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting azide-functionalized ligand conjugate by column chromatography.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-functionalized ligand with an alkyne-containing partner ligand.
Materials:
-
Azide-functionalized ligand conjugate
-
Alkyne-containing ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/water (1:1) solvent mixture
-
Standard laboratory glassware
Procedure:
-
Dissolve the azide-functionalized ligand conjugate and the alkyne-containing ligand in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a solution of CuSO4·5H2O (e.g., 0.1 M in water).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture, followed by the CuSO4·5H2O solution (typically 1-5 mol%).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Data Presentation
The successful synthesis of PROTACs using this compound requires careful monitoring and characterization at each step. The following table provides a template for organizing typical characterization data.
| Synthesis Step | Product | Expected Molecular Weight ( g/mol ) | Analytical Method | Expected Outcome |
| Boc Deprotection | NH2-CH2CH2-PEG1-azide | 130.15 | ESI-MS | Peak corresponding to [M+H]+ |
| Amide Coupling | Azide-functionalized Ligand 1 | Varies | LC-MS, NMR | Confirmation of amide bond formation |
| Click Chemistry | Final PROTAC Molecule | Varies | LC-MS, NMR, HPLC | High purity of the final conjugate |
Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow for PROTAC synthesis using this compound.
Caption: Boc deprotection of the linker using TFA.
Caption: Amide bond formation.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. chempep.com [chempep.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Low Yield Troubleshooting for Azide-Alkyne Cycloaddition
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability and specificity. However, achieving high yields can sometimes be challenging. This section provides a comprehensive guide to troubleshooting common issues in CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction can often be attributed to one or more of the following factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2] Insufficient reducing agent (e.g., sodium ascorbate) or prolonged exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: The purity of the azide (B81097), alkyne, solvents, and other reagents is critical. Azides, in particular, can be unstable and should be stored properly.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can slow down or prevent the reaction.[3] Additionally, certain functional groups on the substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[3]
-
Inappropriate Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[2]
Q2: What are the primary side reactions in CuAAC, and how can they be minimized?
A2: The most common side reaction is the oxidative homocoupling of the alkyne, also known as Glaser coupling, which forms a diyne byproduct.[1][2] This is particularly problematic when the reaction is exposed to oxygen in the presence of the copper catalyst. To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a sufficient amount of a reducing agent like sodium ascorbate (B8700270) also helps to keep the copper in the Cu(I) state and suppress this side reaction.[4]
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[3][5] The choice of ligand depends on the solvent and substrates. For reactions in organic solvents, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often used.[4] For aqueous reactions, especially in bioconjugation, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended.[3] It is also important to use the correct ligand-to-copper ratio, which is typically between 1:1 and 5:1.[3]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions for low-yield CuAAC reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). | - Degas all solvents and reagents thoroughly. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Increase the concentration of the reducing agent. |
| Poor Reagent Quality: Impure or degraded azide or alkyne. | - Use high-purity reagents and solvents.[3] - Check the integrity of starting materials using techniques like NMR or mass spectrometry. - Store azides and alkynes under appropriate conditions (cool, dark, and under inert gas). | |
| Substrate-Specific Issues: Steric hindrance or interfering functional groups. | - For sterically hindered substrates, increase the reaction time or temperature.[3] - If the substrate contains copper-coordinating groups (e.g., thiols), increase the concentration of the copper-ligand complex or add a sacrificial metal like Zn(II).[3] | |
| Incorrect Stoichiometry: Unbalanced ratio of azide to alkyne. | - While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less valuable reagent can drive the reaction to completion.[3] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Formation of diyne byproducts due to oxidation. | - Ensure rigorous exclusion of oxygen from the reaction mixture. - Use an adequate amount of a suitable reducing agent. |
| Degradation of Sensitive Substrates: Particularly in bioconjugation, reactive oxygen species can damage biomolecules. | - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[1] - Lower the reaction temperature.[1] | |
| Reaction Reproducibility Issues | Inconsistent Reagent Quality or Oxygen Exposure. | - Use fresh, high-purity reagents for each experiment.[1] - Standardize the degassing procedure for all reactions.[1] |
Experimental Protocols
General Protocol for a Small-Molecule CuAAC Reaction
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate (B86663) (e.g., 100 mM in water) and a stock solution of a reducing agent like sodium ascorbate (e.g., 1 M in water, prepared fresh). If a ligand is used, it should be pre-mixed with the copper sulfate solution.
-
Reaction Initiation: To the stirred and degassed solution of the alkyne and azide, add the sodium ascorbate solution (typically 10-20 mol%) followed by the copper(II) sulfate solution (typically 1-5 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in CuAAC reactions.
Caption: Relationship between the key components of a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that is particularly useful for bioconjugation in living systems due to the absence of a cytotoxic copper catalyst.[6] While generally robust, low yields can still be encountered.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction is very slow or gives a low yield. What are the primary reasons?
A1: The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne (B158145). Common reasons for slow or low-yielding reactions include:
-
Choice of Cyclooctyne: Less strained cyclooctynes react more slowly. For instance, dibenzocyclooctynes (DBCO) are generally highly reactive, while other cyclooctynes might exhibit sluggish kinetics.[3] For faster reaction rates, more strained and electron-rich cyclooctynes like bicyclononyne (BCN) derivatives can be considered.[3]
-
Steric Hindrance: Bulky groups near the azide or alkyne can significantly impede the reaction.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can influence the reaction rate.[4][7]
-
Low Reagent Concentration: As with any bimolecular reaction, lower concentrations of the reactants will lead to a slower reaction rate.[4]
Q2: Are there any common side reactions in SPAAC?
A2: While SPAAC is known for its high selectivity, side reactions can occur, particularly in complex biological media.[1] The most notable side reaction is the thiol-yne addition, where the strained alkyne reacts with free thiol groups, such as those on cysteine residues in proteins.[8] This can lead to non-specific labeling and consumption of the cyclooctyne reagent.
Q3: How can I optimize the reaction conditions for my SPAAC reaction?
A3: To optimize your SPAAC reaction, consider the following:
-
Buffer and pH: The choice of buffer can have a significant impact on the reaction rate. For example, HEPES buffer has been shown to result in higher rate constants compared to PBS in some cases.[4][9] Generally, a slightly basic pH (around 7.5-8.5) can increase the reaction rate, though this can be buffer-dependent.[4][7]
-
Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided your molecules are stable at higher temperatures.[1][4]
-
Co-solvents: If solubility is an issue, adding a co-solvent like DMSO may be beneficial.
Troubleshooting Guide
The following table provides a guide to troubleshooting common issues in SPAAC reactions.
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal Cyclooctyne Choice: The cyclooctyne is not reactive enough. | - Switch to a more reactive cyclooctyne, such as a BCN or DBCO derivative.[3] |
| Steric Hindrance: Bulky groups are impeding the reaction. | - If possible, redesign your reagents to include a longer linker to distance the reactive groups from bulky moieties. | |
| Unfavorable Reaction Conditions: The pH, buffer, or temperature is not optimal. | - Screen a range of pH values (e.g., 6.5-8.5). - Try different buffer systems (e.g., PBS vs. HEPES).[3] - Increase the reaction temperature if your molecules are stable.[4] | |
| Low Reagent Concentration: The concentration of one or both reactants is too low. | - Increase the concentration of the limiting reagent.[4] | |
| Side Product Formation | Thiol-yne Reaction: The cyclooctyne is reacting with free thiols. | - If possible, block free thiols in your sample prior to the SPAAC reaction. - Use a cyclooctyne that is less prone to thiol-yne reactions. |
| Instability of Reactants: The cyclooctyne or azide is degrading. | - Ensure the purity of your starting materials and store them under the recommended conditions (e.g., cold, dry, and protected from light).[1] | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials. | - Optimize your chromatographic separation method. - Consider adding a purification handle to one of the reactants to facilitate separation. |
Experimental Protocols
General Protocol for SPAAC in an Aqueous Buffer (Bioconjugation)
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of the strained cyclooctyne (e.g., a DBCO derivative) in a water-miscible organic solvent like DMSO.
-
-
Reaction Setup:
-
To the solution of the azide-modified biomolecule, add the stock solution of the strained cyclooctyne. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the biomolecule. A slight excess of the cyclooctyne is often used.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.
-
Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Once the reaction is complete, the unreacted small molecules can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: A workflow for troubleshooting slow or low-yielding SPAAC reactions.
Caption: A diagram illustrating the desired SPAAC pathway and a common competing side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Improving solubility of Boc-NHCH2CH2-PEG1-azide in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-NHCH2CH2-PEG1-azide in chemical reactions. This resource is designed to assist you in optimizing your experimental outcomes when working with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG1) spacer, and a terminal azide (B81097) group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis. The PEG spacer enhances the solubility and flexibility of the molecule.[1][2] The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with an alkyne-containing molecule.[1][3]
This linker is frequently used in the development of:
-
PROteolysis TArgeting Chimeras (PROTACs): Where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[4]
-
Antibody-Drug Conjugates (ADCs): Linking a monoclonal antibody to a cytotoxic drug.
-
Bioconjugation: Attaching molecules to biomolecules such as peptides, proteins, or nucleic acids.[5]
-
Surface functionalization: Modifying the surface of materials.[1]
Q2: What are the general solubility properties of this compound?
A2: The solubility of this compound is influenced by its different structural components:
-
Boc group: The bulky and nonpolar tert-butoxycarbonyl group contributes to solubility in lipophilic organic solvents.[6]
-
PEG1 spacer: The short polyethylene glycol chain is hydrophilic and flexible, which generally enhances solubility in a range of solvents, including polar organic solvents.[2][6]
-
Azide group: The azide is a polar functional group.
Q3: How does the Boc protecting group affect the solubility?
A3: The Boc protecting group is relatively nonpolar and can increase the solubility of the molecule in less polar organic solvents. Conversely, its presence can decrease solubility in highly polar or aqueous solvents compared to the deprotected amine. Deprotection of the Boc group to reveal the free amine will increase the polarity of the molecule, which can significantly alter its solubility profile, generally increasing its solubility in polar and protic solvents.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to troubleshooting and resolving solubility challenges encountered during reactions involving this compound.
Problem: this compound does not fully dissolve in the reaction solvent.
Workflow for Troubleshooting Poor Solubility
Caption: A logical workflow for addressing solubility issues.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Suggested Solution |
| Reagent is insoluble or precipitates upon addition. | Inappropriate solvent choice. | Consult the solubility table below and select a solvent in which all reactants are soluble. Common choices for similar molecules include DMSO, DMF, and dichloromethane (B109758) (DCM).[6] |
| Low temperature. | Gently warm the reaction mixture to aid dissolution. Ensure the temperature is compatible with the stability of all reactants. | |
| Concentration is too high. | Increase the volume of the solvent to decrease the concentration of the reactants. | |
| Slow dissolution rate. | Use sonication to help break up solid particles and accelerate the dissolution process. | |
| Reaction is sluggish or incomplete despite initial dissolution. | Reagent precipitation during the reaction. | Consider using a co-solvent system. For example, if one reactant is soluble in a nonpolar solvent and another in a polar solvent, a mixture of the two (e.g., THF/water) might maintain solubility throughout the reaction. |
| Poor mixing. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of an insoluble precipitate during a copper-catalyzed click reaction. | Insoluble copper(I) species. | In CuAAC reactions, the formation of a red or purple precipitate can indicate the reaction of the alkyne with copper(I) to form an insoluble complex.[7] Using a stabilizing ligand for the copper, such as TBTA or THPTA, can prevent this by keeping the copper species soluble and catalytically active.[8] |
| Precipitation of the product. | If the product of the reaction is insoluble in the reaction solvent, it may precipitate out as it is formed. If this is the case, a different solvent system may be required for the reaction. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
While quantitative solubility data for this compound is not widely published, the following table provides an inferred solubility profile based on its structural components and data from analogous molecules.[6]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The polarity of DMSO is well-suited for the PEG and azide components, while also accommodating the Boc group. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a good solvent for a wide range of organic molecules, including those with polar and nonpolar regions. |
| Dichloromethane (DCM) | Chlorinated | High | The nonpolar nature of the Boc group and the overall organic character of the molecule suggest good solubility in chlorinated solvents. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Acetonitrile is a versatile solvent that should effectively dissolve this molecule. |
| Ethanol | Polar Protic | Moderate | The PEG and azide components will interact favorably with ethanol, though the Boc group may limit very high solubility. |
| Water | Aqueous | Low to Moderate | The hydrophilic PEG chain will aid solubility, but the nonpolar Boc group is expected to significantly limit solubility in purely aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Solubility Considerations
This protocol provides a general guideline for performing a click reaction with this compound, with specific steps to address potential solubility issues.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed solvent (e.g., DMSO, DMF, or a mixture such as t-BuOH/H₂O)
Procedure:
-
Reagent Dissolution:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen degassed solvent.
-
Troubleshooting: If solubility is an issue, gently warm the mixture or sonicate until all solids are dissolved. If the reagents are not soluble in the same solvent, a co-solvent system may be necessary.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05-0.1 equivalents) and the stabilizing ligand (THPTA or TBTA, 0.25-0.5 equivalents) in the reaction solvent. This pre-complexation is crucial for maintaining catalyst activity.[8]
-
-
Reaction Initiation:
-
Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalent) in the reaction solvent. Adding the ascorbate last is important to prevent premature reduction of the copper.[8]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Experimental Workflow for CuAAC Reaction
Caption: A step-by-step workflow for the CuAAC reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions for Sensitive Biomolecules
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing CuAAC conditions, particularly when working with sensitive biomolecules such as proteins, peptides, nucleic acids, and living cells. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Optimization & Low Yield
Q1: My CuAAC reaction is showing low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low yield in CuAAC reactions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Solution: Ensure you are using a freshly prepared solution of a reducing agent, like sodium ascorbate (B8700270), in a 3- to 10-fold excess.[2] Degassing your reaction buffer and components can also help minimize oxidation.[1] For highly sensitive applications, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
-
Inaccessible Reactive Groups: The alkyne or azide (B81097) functional groups on your biomolecule may be buried within its three-dimensional structure.[3]
-
Suboptimal Reagent Concentrations: The concentrations of your reactants and catalyst are critical.
-
Solution: While typical protocols provide starting points, you may need to optimize the concentrations of the copper source, ligand, and reducing agent for your specific system. A fluorogenic or colorimetric assay using a small molecule azide or alkyne can be a cost-effective way to optimize conditions before committing your valuable biomolecules.[3][5]
-
-
Interference from Buffer Components: Certain components in your buffer can inhibit the reaction.
-
Solution: Avoid buffers containing strong chelators like EDTA, high concentrations of thiols, or strong bases, as these can sequester the copper catalyst.[1][3] Iodide ions can also interfere with the reaction.[6] Phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are generally good starting points.[7]
-
Q2: What is the optimal pH for a CuAAC reaction involving proteins?
A2: The CuAAC reaction is generally robust over a wide pH range, typically between 4 and 12.[2] For reactions involving proteins and other biomolecules, a pH range of 7 to 9 is commonly employed.[2] A pH closer to 9 can increase the reaction rate due to a higher degree of amine deprotonation if you are functionalizing your biomolecule via NHS esters. However, at higher pH, hydrolysis of the activated ester can also increase. Therefore, a pH between 7 and 7.5 is often a good compromise to balance reaction efficiency and the stability of the biomolecule and reagents.[2][7]
Biomolecule Integrity & Side Reactions
Q3: I'm observing degradation or aggregation of my protein during the CuAAC reaction. What could be the cause and how can I prevent it?
A3: Biomolecule degradation and aggregation are significant concerns in CuAAC reactions, primarily due to the generation of reactive oxygen species (ROS) and side reactions with ascorbate byproducts.[5][8]
-
Reactive Oxygen Species (ROS) Generation: The combination of a Cu(II) salt and a reducing agent like sodium ascorbate can produce ROS, which can lead to oxidative damage of sensitive amino acid residues (e.g., methionine, cysteine, tyrosine, and histidine) or even cleavage of the peptide backbone.[5][8]
-
Solution: The use of a copper-chelating ligand is crucial. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris(benzyltriazolylmethyl)amine) not only accelerate the reaction but also protect the biomolecule by stabilizing the Cu(I) state and acting as sacrificial reductants.[3][9] It is recommended to use at least five equivalents of the ligand relative to the copper.[5]
-
-
Ascorbate Byproduct-Mediated Side Reactions: The oxidation of sodium ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can react with lysine (B10760008) and arginine side chains, leading to covalent modification and crosslinking of proteins.[5][8]
-
Solution: Adding aminoguanidine (B1677879) to the reaction mixture can help mitigate these side reactions by acting as a scavenger for these reactive byproducts.[4][5]
-
-
Protein Precipitation: Changes in the reaction environment can lead to protein aggregation.
-
Solution: Optimizing the pH, ionic strength, or temperature of the reaction can help maintain protein solubility.[1]
-
Q4: Are there specific amino acids that are particularly sensitive in CuAAC reactions?
A4: Yes, certain amino acid residues are more susceptible to oxidation and side reactions under CuAAC conditions. These include:
-
Methionine, Cysteine, Tyrosine, and Histidine: These residues are prone to oxidation by ROS generated during the reaction.[8] Histidine residues, in particular, can also chelate copper, potentially inhibiting the reaction.[5]
-
Lysine and Arginine: The primary amine and guanidinium (B1211019) groups on these residues can react with byproducts of ascorbate oxidation.[5][8]
Using protective ligands and additives like aminoguanidine, as mentioned above, is key to minimizing damage to these sensitive residues.[3][5]
Live-Cell Labeling
Q5: I want to perform CuAAC on live cells, but I'm concerned about copper toxicity. What are the best strategies to minimize cytotoxicity?
A5: Copper toxicity is a major hurdle for live-cell CuAAC applications, as high concentrations of copper can induce the formation of ROS, leading to cell death.[10][11] Here are the primary strategies to overcome this:
-
Ligand-Assisted Catalysis: Using copper-chelating ligands is essential. These ligands stabilize the Cu(I) ion, reducing its toxicity while often enhancing the reaction rate.[9][10] Ligands like THPTA and BTTAA are commonly used for this purpose.[9][12] Some newer ligand systems, like InCu-Click, are specifically designed to reduce copper toxicity in live-cell applications.[11]
-
Copper-Chelating Azides: Utilizing azide probes that have a copper-chelating moiety, such as picolyl azide, can significantly increase the reaction rate at lower, less toxic copper concentrations.[13][14]
-
Minimize Copper Concentration: The goal is to use the lowest possible copper concentration that still provides an efficient reaction. This often requires careful optimization for each cell type and experimental setup.[15]
-
Copper-Free Click Chemistry: For highly sensitive systems, consider alternatives to CuAAC that do not require a copper catalyst. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) to react with an azide.[10][] While generally having slower kinetics than CuAAC, SPAAC avoids the issue of copper toxicity altogether.[]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for a Typical Protein CuAAC Reaction
| Reagent | Typical Concentration | Molar Ratio (relative to Biomolecule) | Purpose |
| Alkyne- or Azide-modified Biomolecule | 10-100 µM | 1 | Substrate |
| Azide or Alkyne Counter-reagent | 20-500 µM | 2-10 | Substrate |
| CuSO₄ | 50-500 µM | 5-50 | Copper(II) source |
| Copper-chelating Ligand (e.g., THPTA) | 250 µM - 2.5 mM | 25-250 | Stabilizes Cu(I), accelerates reaction, protects biomolecule |
| Sodium Ascorbate | 1-5 mM | 100-500 | Reducing agent to generate and maintain Cu(I) |
| Aminoguanidine (optional) | 1-5 mM | 100-500 | Scavenger for ascorbate byproducts |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific biomolecule and application and should be determined empirically.
Experimental Protocols
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol is a general guideline for the conjugation of an azide-containing small molecule to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing small molecule (e.g., a fluorescent dye)
-
Stock solution of CuSO₄ in water (e.g., 50 mM)
-
Stock solution of a water-soluble ligand (e.g., THPTA) in water (e.g., 250 mM)
-
Stock solution of sodium ascorbate in water (e.g., 500 mM, freshly prepared)
-
Stock solution of aminoguanidine hydrochloride in water (e.g., 500 mM, optional)
-
DMSO (if needed to dissolve the azide-containing molecule)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
The alkyne-modified protein to the desired final concentration (e.g., 25 µM).
-
The azide-containing small molecule to the desired final concentration (e.g., 50-250 µM). If the azide is dissolved in DMSO, ensure the final DMSO concentration is compatible with your protein's stability.
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. For example, mix 1 part CuSO₄ stock with 5 parts ligand stock to achieve a 1:5 molar ratio. Let this mixture stand for a few minutes to allow for complex formation.
-
Initiate the Reaction:
-
Add the CuSO₄/ligand premix to the protein/azide mixture to achieve the desired final copper concentration (e.g., 500 µM).
-
If using, add the aminoguanidine solution to a final concentration of 1-5 mM.[5]
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if you are using a light-sensitive dye.
-
Quenching and Purification:
-
The reaction can be quenched by adding an excess of a chelating agent like EDTA.[3]
-
Purify the conjugated protein from excess reagents using methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Protocol 2: CuAAC for Antibody-Drug Conjugate (ADC) Formation
This protocol provides a more specific example for the creation of an ADC.[17]
Materials:
-
Alkyne-modified antibody (e.g., 5 mg/mL in PBS)
-
Azide-modified cytotoxic drug
-
100 mM CuSO₄ in water
-
200 mM THPTA in water
-
100 mM Sodium Ascorbate in water (freshly prepared)
-
DMSO or DMF for dissolving the drug
Procedure:
-
Prepare Stock Solutions: Ensure all stock solutions are prepared and ready for use.
-
Catalyst Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[17]
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the azide-modified drug (a molar ratio of 1:4 to 1:10 is typical).[17]
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[17]
-
Add sodium ascorbate (e.g., 40 equivalents relative to the azide) to start the reaction.[17]
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.[17]
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted drug and other small molecules.[17]
Visualizations
Caption: General workflow for a CuAAC bioconjugation experiment.
Caption: Troubleshooting logic for common CuAAC reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 15. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Other functional groups that can be susceptible to alkylation include amidines, guanidines, and other electron-rich aromatic rings.[3]
Q3: How can I prevent these side reactions?
A3: The most effective way to prevent tert-butylation and other side reactions is to use "scavengers" in the deprotection cocktail.[1][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[1][4]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide. A scavenger cocktail containing multiple scavengers is often used.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triethylsilane (TES) or Triisopropylsilane (B1312306) (TIS) | Tryptophan | 2.5% - 5% (v/v) | Very effective carbocation scavengers.[1][5] |
| Thioanisole (B89551) | Methionine | 5% (v/v) | Prevents S-alkylation.[1][5] Avoid if the peptide contains tryptophan, as its cation adducts can alkylate the indole ring. |
| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan | 2.5% (v/v) | Protects cysteine and can be used for tryptophan.[1][5] |
| Water | General | 2.5% - 5% (v/v) | Acts as a carbocation scavenger.[5] |
| Phenol | General | 5% (v/v) | A general carbocation scavenger.[5] |
| Dimethyl sulfide (B99878) (DMS) | Methionine | - | Can help prevent oxidation of methionine.[1] |
Q5: Are there milder alternatives to TFA for Boc deprotection?
A5: Yes, for substrates that are sensitive to strong acids, several milder conditions can be employed:
-
4M HCl in 1,4-dioxane[6]
-
1M HCl in ethyl acetate[6]
-
Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[6]
-
Aqueous phosphoric acid[2]
-
Thermal deprotection (heating in a suitable solvent), although this may not be suitable for all substrates due to the high temperatures required.[6][7]
Q6: My Boc deprotection is incomplete. What should I do?
A6: Incomplete deprotection can be caused by insufficient acid, short reaction times, or steric hindrance at the reaction site.[1] To troubleshoot this issue:
-
Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[5]
-
Extend the reaction time.[5]
-
Consider gentle warming (e.g., to 40°C), but be aware of potential increases in side reactions.[6]
-
Ensure your substrate is fully dissolved in the reaction solvent.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1] For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1]
Issue 2: The mass of my product is increased by 56 Da.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group (C4H8) has been added to your molecule.[4][6]
-
Solution: Use an appropriate scavenger in your deprotection cocktail. For instance, if your peptide contains methionine, the thioether side chain is likely the site of alkylation.[4] Adding a scavenger like dithioethane (DTE) or thioanisole can prevent this.[4]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5][6]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]
Protocol 2: Boc Deprotection with Scavengers
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Adjust the scavenger composition based on the amino acids present in your peptide.
-
Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[6][7]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[7]
Visualizations
Caption: A typical workflow for Boc deprotection.
Caption: Troubleshooting logic for side reactions.
References
Boc-NHCH2CH2-PEG1-azide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Boc-NHCH2CH2-PEG1-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (weeks): 2-8°C in a dry, sealed container.[1]
-
Long-term (months to years): -20°C for up to 3 years in its pure form.[2]
Q2: How does the structure of this compound influence its stability?
The stability of this compound is determined by its three key functional components:
-
Boc-protected amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine. It is generally stable to basic conditions and most nucleophiles.[3][4] However, it is sensitive to and can be removed by strong acidic conditions.[5][6]
-
PEG linker: The short polyethylene (B3416737) glycol (PEG) linker enhances the solubility and overall stability of the molecule.[7][8][9][10] PEG linkers are generally stable but should be protected from strong oxidizing agents and excessive light exposure.[11]
-
Azide (B81097) group: The aliphatic azide in this molecule is relatively stable compared to aromatic azides or those adjacent to carbonyl groups.[12] However, azides are high-energy functional groups and can be sensitive to heat, light, friction, and pressure.[13]
Q3: What are the primary degradation pathways for this molecule?
The most likely degradation pathways involve the loss of the Boc group under acidic conditions or the decomposition of the azide moiety. The PEG linker itself is generally considered stable under typical experimental conditions.
Q4: Is this compound sensitive to light or air?
While the PEG linker and Boc group are relatively stable, organic azides can be sensitive to light.[13] For long-term storage, it is recommended to store the compound in a dark, sealed container to minimize potential degradation from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in "click" chemistry reaction | Degradation of the azide functionality. | - Ensure the reagent has been stored properly at -20°C in a dark, dry, and sealed container.- Avoid repeated freeze-thaw cycles.- Use freshly prepared solutions of the reagent for your reaction. |
| Unexpected side product with a free amine | Accidental deprotection of the Boc group. | - Avoid acidic conditions during storage and reaction setup.- Ensure all solvents and reagents are free from acidic impurities. |
| Incomplete reaction or presence of starting material | Poor solubility of the reagent. | - While the PEG linker improves solubility, ensure the chosen reaction solvent is appropriate for all components.- Gentle warming and sonication may aid in dissolution, but avoid excessive heat. |
| Reagent appears discolored or oily | Potential degradation of the compound. | - Do not use the reagent if its appearance has significantly changed.- It is recommended to purchase a new batch to ensure the integrity of your experiments. |
Stability Data Summary
The following table summarizes the general stability of the functional groups present in this compound under various conditions.
| Condition | Boc-Protected Amine | PEG Linker | Azide Group |
| Strong Acids (e.g., TFA, HCl) | Labile | Generally Stable | Generally Stable |
| Strong Bases (e.g., NaOH) | Stable[3] | Generally Stable | Generally Stable |
| Nucleophiles | Stable[3] | Generally Stable | Generally Stable |
| Reducing Agents (e.g., DTT, TCEP) | Stable | Generally Stable | Labile (can be reduced to an amine) |
| Elevated Temperatures | Stable | Stable | Potential for decomposition |
| UV Light | Stable | Potential for slow degradation | Sensitive, can lead to decomposition[13] |
| Heavy Metals (e.g., Cu, Pb, Ag) | Stable | Stable | Can form explosive metal azides[14] |
| Halogenated Solvents | Stable | Stable | Should be avoided due to the potential formation of explosive di- and tri-azidomethane[13] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under specific stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in a suitable solvent such as acetonitrile (B52724) or DMSO.
-
Aliquotting: Aliquot the stock solution into several microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Stress Conditions: Subject the aliquots to various stress conditions. For example:
-
Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for defined time points (e.g., 1, 3, 7, 14 days).
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2 with trifluoroacetic acid) and basic (e.g., pH 12 with sodium hydroxide) conditions and incubate at room temperature for defined time points.
-
Light Exposure: Expose an aliquot to direct UV light for a set duration.
-
-
Sample Analysis: At each time point, analyze the samples and a control (stored at -20°C in the dark) by a suitable analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining parent compound and detect the formation of degradation products.
-
Mass Spectrometry (MS): To identify the mass of the parent compound and any potential degradation products.
-
-
Data Analysis: Compare the purity of the stressed samples to the control to determine the rate and extent of degradation under each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. purepeg.com [purepeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 12. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Purification Strategies for Click Chemistry Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from click chemistry reactions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of click chemistry products in a question-and-answer format.
Problem: After an aqueous wash with EDTA to remove the copper catalyst, the organic layer remains blue or green.
-
Possible Cause: This indicates the presence of residual copper ions in the organic phase. This could be due to incomplete chelation by EDTA, the formation of an emulsion that prevents clean separation of the aqueous and organic layers, or the product itself may have an affinity for copper, making it difficult to remove.[1][2] The copper-EDTA complex might also have some solubility in the organic solvent.[2]
-
Solution:
-
Increase EDTA Concentration and Washes: Increase the concentration of the EDTA solution and perform multiple washes until the aqueous layer is colorless.[1]
-
Adjust pH: The chelating ability of EDTA is pH-dependent. Adjusting the pH of the aqueous EDTA solution to ~8 with a base like sodium bicarbonate can improve copper removal.[1]
-
Use a Stronger Chelating Agent: If the product has a high affinity for copper, a stronger chelating agent or a solid-phase scavenger with a higher affinity for copper may be necessary.[1]
-
Break Emulsions: If an emulsion has formed, adding a small amount of brine can help to break it, allowing for better phase separation.[2]
-
Back-Extraction: After the EDTA wash, washing the organic layer with brine or water can help remove any remaining water-soluble complexes.[2]
-
Problem: Low product yield after purification.
-
Possible Cause: Low yields can result from several factors during the purification process. The product may be partially soluble in the aqueous wash, leading to its loss during extraction. If using a solid-phase scavenger, the product might adsorb to the resin.[3] In the case of chromatography, the product may not elute efficiently from the column. For biomolecules, precipitation steps might be incomplete, or the product could be lost during centrifugation and washing.[4]
-
Solution:
-
Optimize Extraction: If product loss during aqueous extraction is suspected, reduce the number of washes or use a different solvent system.
-
Thoroughly Wash Scavenger Resins: When using a scavenger resin, ensure the resin is thoroughly washed with fresh solvent after filtration to recover any adsorbed product.[3]
-
Adjust Chromatography Conditions: For column chromatography, optimize the solvent system to ensure the complete elution of the product.
-
Refine Precipitation Protocol: For biomolecules, ensure the precipitation conditions (e.g., solvent, temperature, time) are optimized for your specific product.[4]
-
Problem: The click chemistry product is a macromolecule (e.g., protein, large polymer) and is water-soluble, making extraction with an organic solvent impossible.
-
Possible Cause: Standard liquid-liquid extraction protocols are not suitable for water-soluble macromolecules.
-
Solution:
-
Dialysis: Dialyze the reaction mixture against a buffer containing EDTA. This will remove the small molecule copper-EDTA complex while retaining the larger product.[2]
-
Size Exclusion Chromatography (SEC): This technique can be used to separate the large macromolecular product from the smaller copper-EDTA complex and other small molecule impurities.[2]
-
Molecular Weight Cut-Off (MWCO) Centrifugation: This method uses a membrane to separate molecules based on size. It is a rapid way to remove excess small molecules and catalysts from bioconjugates.[3][5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about purification strategies for click chemistry products.
What are the most common methods for removing the copper catalyst from a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
The primary methods for removing residual copper catalyst include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through an aqueous wash.[2]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for removal by simple filtration.[1][3]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[2]
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be effective.[6]
-
Dialysis and Size Exclusion Chromatography: These methods are particularly useful for macromolecular products.[2]
How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including:
-
Product Properties: The solubility and stability of your product are critical. For example, water-soluble biomolecules are not amenable to standard organic-aqueous extractions.[1][2]
-
Scale of the Reaction: For large-scale reactions, the cost and ease of use of the purification method are important considerations.
-
Required Purity: For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement, which may necessitate more efficient methods like scavenger resins.[1]
My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?
The nitrogen atoms in the triazole ring can coordinate with copper ions, making removal challenging.[1] In such cases, consider the following:
-
Use a stronger chelating agent in your aqueous wash, such as EDTA.[1]
-
Employ a solid-phase scavenger with a high affinity for copper.[1]
-
Perform multiple washes or use an excess of the chelating agent.[1]
Can I avoid the copper removal step altogether?
Yes, by using copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst, thus eliminating the need for its removal. However, the synthesis of the strained cyclooctyne (B158145) reagents required for SPAAC can be more complex and costly.[1]
Data Presentation
The following table summarizes quantitative data on the efficiency of various purification methods for click chemistry products. It is important to note that the yields and purity levels can vary significantly depending on the specific reactants, reaction conditions, and the scale of the reaction.
| Purification Method | Product Type | Yield (%) | Purity/Copper Removal | Source(s) |
| Molecular Weight Cut-Off (MWCO) Centrifugation | ODN-Cy3 Conjugate | 90.3 ± 0.4 | Not specified | [3][5] |
| ODN-Coumarin Conjugate | 86.0 ± 1.3 | Not specified | [3][5] | |
| Solid-Phase Scavenger (SiliaMetS® Thiourea) | Bicyclo Derivative | >95 | Not specified | [1] |
| Precipitation/Crystallization | Tolyltriazole Isomer Mixture | 99.0 (4-isomer), 1.0 (5-isomer) | Not specified | [7] |
| 1,2,3-Triazole Derivatives | 75 - 98 | Not specified | [8] | |
| Column Chromatography | Phenolic Acid Triazole Derivatives | 59.8 - 65.6 | High | [9] |
| NHSe-2 | 42 | High | [10] | |
| Compound 7 | 71 | High | [10] |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Copper Removal using an EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.[2]
-
Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.1 - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusted to a pH of ~8 with a base like sodium bicarbonate.[1][2]
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[2]
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol provides a general procedure for using silica-based copper scavengers like QuadraSil® MP or SiliaMetS® Thiourea.[1][3]
-
Select Scavenger and Calculate Amount: Choose a suitable copper scavenger resin. A 3-5 molar equivalent excess of the scavenger's functional groups relative to the initial amount of copper is recommended for efficient removal.[1][3]
-
Addition of Scavenger: Once the click reaction is complete, add the calculated amount of the solid scavenger resin directly to the reaction mixture.[3]
-
Stirring: Stir the suspension vigorously at room temperature. A stirring time of 1-4 hours is typically recommended, but may require optimization.[1][3]
-
Filtration: Filter the mixture to remove the scavenger resin with the bound copper.
-
Washing and Concentration: Wash the collected scavenger resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and then remove the solvent under reduced pressure to yield the purified product.[1][3]
Protocol 3: Purification of Oligonucleotide Conjugates by Precipitation
This protocol is for the purification of oligonucleotide conjugates after a click chemistry labeling reaction.[4]
-
Precipitation:
-
For oligonucleotide conjugates: Add at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone (B3395972).
-
For DNA conjugates: Add sodium acetate to a final concentration of 0.3 M, then add 2.5 volumes of ethanol (B145695) (or 0.8 volumes of isopropanol).
-
-
Incubation: Mix thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
-
Washing: Wash the pellet with acetone (1 mL) and centrifuge again at 10,000 rpm for 10 minutes.
-
Final Steps: Discard the supernatant, dry the pellet, and if necessary, further purify the conjugate by PAGE or RP-HPLC.
Visualizations
The following diagrams illustrate common experimental workflows and logical relationships in the purification of click chemistry products.
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting logic for incomplete copper removal.
References
- 1. silicycle.com [silicycle.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Common challenges in synthesizing PROTAC molecules
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) molecule synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of PROTAC molecules?
The synthesis of PROTACs is a multi-step process that often presents several challenges. These can be broadly categorized into three main areas:
-
Linker Synthesis and Optimization: The linker is a critical component that dictates the distance and orientation between the target protein binder and the E3 ligase ligand. Challenges include selecting the optimal length, composition (e.g., PEG, alkyl), and attachment points to achieve effective ternary complex formation. The synthesis of the linker itself can be complex, often requiring multiple steps and purification.[][2][3][4]
-
Synthesis of the Target Protein Ligand (Warhead) and E3 Ligase Ligand: The synthesis of potent and selective ligands for the protein of interest (POI) and the E3 ligase can be challenging, especially for novel targets or less-commonly used E3 ligases. These syntheses can be lengthy and may suffer from low yields.
-
Coupling, Purification, and Characterization: The final coupling of the linker to the two ligands can be inefficient, leading to low yields of the final PROTAC. Purification of the final product from starting materials and byproducts is often difficult due to the large size and similar physicochemical properties of the PROTAC and its precursors. Thorough characterization to confirm the structure and purity of the final PROTAC is also a critical but often challenging step.[5][6][7]
Q2: How do I choose the right linker for my PROTAC?
Choosing the right linker is crucial for PROTAC efficacy and involves considering several factors:
-
Length: The optimal linker length is target-dependent and often needs to be determined empirically. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.[2][3][8]
-
Composition: The composition of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) influences the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers can improve solubility, while more rigid linkers can reduce conformational flexibility.[3][4][8]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical. The linker should be attached at a position that does not disrupt the binding of the ligands to their respective proteins.[2]
A common strategy is to synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal design.[9]
Q3: What are the most common E3 ligases used for PROTACs, and where can I find their ligands?
The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10] Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs (for CRBN) and derivatives of VH032 (for VHL), are well-established and some are commercially available.[8][10] Other E3 ligases like MDM2 and IAPs are also used, but to a lesser extent.[10]
Q4: My final PROTAC yield is very low. What are the common causes and how can I improve it?
Low yields in the final PROTAC synthesis are a frequent issue. Common causes include:
-
Inefficient Coupling Reactions: The amide bond formation or "click chemistry" reactions used to connect the linker to the ligands may not be optimal.
-
Difficult Purification: Significant loss of product can occur during purification steps due to the similar properties of the PROTAC and impurities.
-
Degradation of Starting Materials or Product: The complex nature of PROTAC molecules can make them susceptible to degradation during the synthesis or workup.
To improve yields, consider the following:
-
Optimize Coupling Conditions: Screen different coupling reagents, solvents, temperatures, and reaction times.[11][12][13]
-
Use a More Efficient Linker Strategy: "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often more efficient and higher yielding than traditional amide couplings.[14][15][][17][18]
-
Employ Solid-Phase Synthesis: Solid-phase synthesis can simplify purification and allow for the use of excess reagents to drive reactions to completion, potentially improving overall yield.[19][20][21][22][23][24]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
Symptoms:
-
Low conversion of starting materials to the desired PROTAC.
-
Presence of unreacted starting materials (warhead-linker or E3 ligand-linker) in the crude reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inefficient Coupling Reagent | 1. Switch Coupling Reagent: Try different carbodiimide-based reagents (e.g., EDC, DCC) in combination with additives like HOBt or Oxyma Pure.[11] 2. Use HATU or HBTU: These reagents are often more efficient for sterically hindered couplings. |
| Suboptimal Reaction Conditions | 1. Vary the Solvent: Test different solvents such as DMF, DMSO, or DCM.[12] 2. Optimize Temperature: While many couplings are performed at room temperature, gentle heating may improve the rate of reaction for difficult substrates. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). |
| Presence of Water | Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can quench the activated species. |
| Steric Hindrance | Modify Linker Attachment Point: If possible, redesign the linker or the attachment point on the ligand to a less sterically hindered position. |
Problem 2: Difficulty in PROTAC Purification
Symptoms:
-
Co-elution of the PROTAC with starting materials or byproducts during chromatography.
-
Broad peaks and poor resolution in HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Similar Polarity of PROTAC and Impurities | 1. Optimize HPLC Gradient: Use a shallower gradient to improve separation.[6] 2. Try Different Stationary Phases: A different C18 column or a phenyl-hexyl column might provide better selectivity. 3. Employ Orthogonal Purification: Use a different purification technique, such as size-exclusion chromatography or ion-exchange chromatography, in addition to reverse-phase HPLC. |
| Poor Solubility of the PROTAC | Modify Mobile Phase: Add a small amount of a different organic solvent (e.g., isopropanol) or an additive like formic acid or TFA to improve solubility and peak shape.[5][7] |
| Aggregation of the PROTAC | Use Denaturing Conditions: For particularly difficult purifications, consider using denaturing conditions in the mobile phase, although this may not be suitable for all PROTACs. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general guideline for the coupling of a carboxylic acid-functionalized component (e.g., linker) to an amine-functionalized component (e.g., warhead or E3 ligase ligand).
Materials:
-
Amine-containing component (1 equivalent)
-
Carboxylic acid-containing component (1.1 equivalents)
-
Coupling reagent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 3 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF.
-
Add the coupling reagent (HATU) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing component to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol is for the coupling of an azide-functionalized component to an alkyne-functionalized component.
Materials:
-
Azide-containing component (1 equivalent)
-
Alkyne-containing component (1 equivalent)
-
Copper(II) sulfate pentahydrate (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Dissolve the azide (B81097) and alkyne components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for PROTAC Synthesis
| Coupling Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| HATU/DIPEA | High efficiency, fast reaction times, good for sterically hindered couplings. | Can be expensive, potential for side reactions if not used correctly. | DMF, Room Temperature |
| EDC/HOBt | Cost-effective, widely used. | Slower reaction times compared to HATU, can be less effective for difficult couplings. | DMF or DCM, Room Temperature |
| CuAAC "Click" | High yield, high specificity, mild reaction conditions, bio-orthogonal.[14][15][][17][18] | Requires azide and alkyne functional groups, potential for copper contamination. | t-BuOH/H₂O or DMF, Room Temperature |
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC molecule.
Caption: Troubleshooting guide for low yield in PROTAC synthesis.
References
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. rsc.org [rsc.org]
- 6. waters.com [waters.com]
- 7. protocols.io [protocols.io]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 17. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
Azide Group Stability: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Azide (B81097) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and frequently asked questions (FAQs) regarding the stability and handling of organic azides in various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What are the general rules for assessing the stability of a newly synthesized organic azide?
A: The stability of an organic azide is primarily influenced by its molecular structure. Two key guidelines can help in making an initial assessment:
-
Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally corresponds to greater stability. Azides with a low C/N ratio are often highly energetic and potentially explosive. As a general rule, the total number of nitrogen atoms should not exceed the number of carbon atoms.[1][2][3]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) per energetic functional group (like azide, nitro, or diazo) provides enough dilution within the molecule to render it relatively safe to handle with appropriate precautions.[2][3]
It's also important to consider that aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[1][2][3]
Q2: Under what pH conditions is the azide group generally stable?
A: The azide group is stable over a broad pH range, particularly in the context of widely used reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is effective in a pH range of 4 to 12.[4][5] However, strong acidic conditions should be avoided. In the presence of strong acids, the azide anion can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[3][6] Therefore, while moderately acidic to strongly basic conditions are generally well-tolerated, caution should be exercised when working with strong acids.
Q3: Can I use common reducing agents in the presence of an azide group?
A: The compatibility of reducing agents with azides depends on the specific reagent.
-
Staudinger Reduction: Triphenylphosphine (B44618) (PPh₃) and other phosphines are commonly used to reduce azides to primary amines in a mild and selective manner.[7][8][9][10]
-
Hydrogenation: Catalytic hydrogenation (e.g., with Pd/C and H₂) can also be used to reduce azides to amines.[11]
-
Thiols: Some thiols can reduce azides, so their compatibility should be carefully evaluated.
It is important to avoid reducing agents that are known to react with azides if the azide moiety is to be preserved.
Q4: How do oxidizing agents affect the stability of the azide group?
A: The azide anion has a complex redox behavior and can act as both an oxidizing and a reducing agent. Its stability in the presence of oxidizing agents should be considered on a case-by-case basis. For instance, azides can react with certain oxidizing species, and their use as microbial inhibitors can sometimes lead to unexpected redox side reactions.
Q5: What is the thermal stability of common organic azides?
A: The thermal stability of organic azides varies significantly depending on their structure. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. Electron-withdrawing groups attached to the azide moiety tend to decrease thermal stability, while electron-donating groups can increase it.[12]
Table 1: Thermal Decomposition Data for Representative Organic Azides [12]
| Class of Azide | Representative Example | T_onset (°C) | ΔH_d (J/g) |
| Alkyl Azide | 1-Azidohexane | ~190 | -1800 |
| Benzyl Azide | Benzyl azide | ~170 | -1950 |
| Aryl Azide | Phenyl azide | ~160 | -1600 |
| Acyl Azide | Benzoyl azide | ~120 | -1500 |
| Sulfonyl Azide | Tosyl azide | ~140 | -1300 |
Data obtained primarily from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Troubleshooting Guide
Issue: My azide-containing reaction is not proceeding as expected.
This is a common issue that can arise from several factors. The following troubleshooting guide can help you diagnose and solve the problem.
Q6: What are some common chemicals that are incompatible with azides?
A: Care must be taken to avoid mixing azides with certain chemicals to prevent violent reactions or the formation of highly sensitive and explosive compounds.
Table 2: Common Incompatible Chemicals with Azides
| Incompatible Chemical Class | Specific Examples | Hazard |
| Strong Acids | Nitric acid, Sulfuric acid | Formation of highly toxic and explosive hydrazoic acid (HN₃).[1][3][6][13][14][15] |
| Heavy Metals and their Salts | Lead, Copper, Silver, Mercury | Formation of highly shock- and heat-sensitive heavy metal azides.[3][6][15][16] |
| Halogenated Solvents | Dichloromethane, Chloroform | Can form explosive di- and tri-azidomethane.[2][3] |
| Other | Carbon disulfide, Bromine, Dimethyl sulfate (B86663) | Can react violently with sodium azide.[3] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction, a cornerstone of "click chemistry."
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, t-butanol/water)
-
EDTA solution (for work-up)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide and alkyne in a suitable solvent (e.g., 10 mM in DMSO). Prepare a stock solution of CuSO₄ in water (e.g., 50 mM) and a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[17]
-
Reaction Setup: In a reaction vessel, combine the alkyne (1 equivalent) and the azide (1.05-1.2 equivalents).[17] Add the reaction solvent.
-
Catalyst Addition: To the reaction mixture, add the CuSO₄ solution (typically 1-5 mol%). Then, add the sodium ascorbate solution (typically 5-10 mol%) to reduce the Cu(II) to the active Cu(I) catalyst.[17]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer with a dilute EDTA solution to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction ideal for biological applications.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne (e.g., DBCO, BCN)
-
Compatible solvent or buffer (e.g., DMSO, PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule and the strained alkyne in a compatible solvent.[18]
-
Reaction Setup: In a reaction vessel, combine the azide and the strained alkyne. A slight excess of one reagent (typically 1.5 to 5-fold molar excess of the azide) can be used to drive the reaction to completion.[18]
-
Reaction: The reaction is typically carried out at room temperature or 37°C for biological applications. Reaction times can vary from minutes to a few hours.
-
Monitoring: The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS.
-
Purification: Depending on the application, the product may be used directly or purified using standard techniques like HPLC or size-exclusion chromatography.
Protocol 3: Staudinger Reduction of an Organic Azide
This protocol provides a general method for the mild reduction of an organic azide to a primary amine.
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF, toluene)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the organic azide (1.0 equivalent) in an anhydrous solvent like THF.[7][8]
-
Phosphine Addition: Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.[7][8] You may observe the evolution of nitrogen gas.
-
Hydrolysis: Add water (several equivalents) to the reaction mixture to facilitate the hydrolysis of the intermediate iminophosphorane.[7][8]
-
Reaction: Stir the reaction mixture. Gentle heating (e.g., to 50-65°C) may be required to drive the reaction to completion.[7][8] Reaction times are typically a few hours.
-
Monitoring: Monitor the disappearance of the starting azide by TLC.
-
Work-up: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and extract the amine product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
References
- 1. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 15. gla.ac.uk [gla.ac.uk]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with PEG Linkers
Welcome to the technical support center for overcoming steric hindrance in bioconjugation using Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation, and how do PEG linkers help overcome it?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1] In bioconjugation, this can occur when a large biomolecule, such as an antibody or protein, physically blocks the reactive sites, preventing efficient conjugation with another molecule like a drug or a fluorescent label.[1][2] PEG linkers are flexible, hydrophilic chains that act as spacers, increasing the distance between the two molecules being conjugated.[3][4] This increased distance and flexibility allows the reactive groups to bypass the bulky parts of the biomolecule, thus overcoming the steric hindrance and improving conjugation efficiency.[3][5]
Q2: How does the length of a PEG linker affect conjugation efficiency and the properties of the final conjugate?
A2: The length of the PEG linker is a critical parameter that requires careful optimization.[1]
-
Too short: A short linker may not provide sufficient distance to overcome steric hindrance, leading to low conjugation yields or reduced biological activity of the final product.[1]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially causing its own steric hindrance.[1] However, longer PEG linkers generally improve the solubility and stability of the conjugate and can prolong its circulation time in the body (half-life).[][7]
The optimal PEG linker length is often specific to the antibody, payload, and target and should be determined empirically.[8]
Q3: What are the different types of PEG linkers available, and how do I choose the right one?
A3: PEG linkers come in various forms, primarily differing in their architecture and the reactive groups at their ends.
-
Linear vs. Branched: Linear PEGs are single chains, while branched PEGs have multiple arms extending from a central core.[] Branched PEGs can offer increased stability and may help reduce the number of attachment sites needed on a protein.[9][10]
-
Homobifunctional vs. Heterobifunctional: Homobifunctional linkers have the same reactive group on both ends, used for cross-linking similar molecules.[] Heterobifunctional linkers have different reactive groups, allowing for the specific conjugation of two different molecules.
-
Cleavable vs. Non-cleavable: Cleavable linkers are designed to break under specific physiological conditions (e.g., in the presence of certain enzymes or at a lower pH), releasing the conjugated molecule at a target site.[][11] Non-cleavable linkers provide a stable, permanent connection.
The choice of linker depends on the functional groups available on your molecules (e.g., amines, thiols), the desired stability of the conjugate, and whether a payload needs to be released at a specific location.[4]
Q4: Can PEG linkers themselves cause any issues in my experiments?
A4: While highly beneficial, PEGylation can sometimes present challenges. The PEG chain itself can occasionally interfere with the biological activity of the conjugate if it blocks a binding site.[1] Additionally, a phenomenon known as the "PEG dilemma" describes how the protective shield created by PEG, which is beneficial for stability and circulation, can sometimes hinder the uptake of the drug by target cells.[11] Cleavable PEG linkers are one strategy to overcome this issue.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target functional group (e.g., lysine (B10760008) amine or cysteine thiol) is buried within the 3D structure of the protein.[3] |
| Steric Clash Between Bulky Molecules | Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from coming into proximity.[3] |
| Incorrect Reaction Conditions | Suboptimal pH, temperature, or reaction time can lead to low yields.[1] |
| Oxidized Thiols (for Maleimide (B117702) Chemistry) | Cysteine residues may have formed disulfide bonds, making them unreactive.[1] |
Problem 2: Reduced Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| PEG Linker Blocks Active Site | The PEG chain is physically obstructing the site of biological interaction. |
| Conformational Changes | The conjugation process may have altered the 3D structure of the biomolecule, affecting its function.[1] |
Data Presentation
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
This table summarizes the impact of varying PEG linker lengths on key ADC performance metrics. Longer PEG chains can help overcome the hydrophobicity of drug payloads, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation.
| PEG Linker Length | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Clearance) | Reference |
| No PEG | High | Moderate | Fast | [8][12] |
| Short (e.g., PEG4) | High | Moderate | Fast | [8][12] |
| Medium (e.g., PEG8, PEG12) | Slightly Reduced | High | Slow | [8][12] |
| Long (e.g., PEG24) | Reduced | High | Slow | [8][12] |
Note: The optimal PEG length is highly dependent on the specific antibody, drug payload, and target antigen.
Table 2: Quantitative Analysis of PEGylation Efficiency
The efficiency of a PEGylation reaction can be assessed using various analytical techniques to determine the degree of PEGylation (average number of PEGs per protein) and the percentage of conjugated protein.[13]
| Analytical Technique | Principle | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Precise mass of the conjugate, allowing for the determination of the number of attached PEG molecules.[13][14] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | PEGylation increases the size of the protein, causing it to elute earlier. This can be used to separate PEGylated from un-PEGylated protein.[14][15] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can resolve different PEGylated species.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Can be used to directly quantify PEGylated species in complex biological fluids.[16] |
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester PEG Linker
This protocol outlines the steps for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[1]
-
Prepare the Protein:
-
Prepare the PEG-NHS Ester:
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[1]
-
Protocol 2: General Procedure for Thiol PEGylation using a Maleimide-PEG Linker
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[1]
-
Reduce Disulfide Bonds (if necessary):
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Incubate the protein with a reducing agent such as TCEP (10-20 mM) for 30-60 minutes at room temperature.[19]
-
If using DTT, it must be removed before adding the maleimide reagent. TCEP generally does not require removal.[19]
-
-
Prepare the Protein:
-
The protein should be in a buffer at pH 6.5-7.5.[19]
-
-
Prepare the Maleimide-PEG:
-
Dissolve the maleimide-PEG linker in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[19]
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
Add a small molecule thiol like free cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[19]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[19]
-
-
Characterization:
-
Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC.
-
Visualizations
Caption: Overcoming steric hindrance with a PEG linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. lcms.cz [lcms.cz]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal in Copper-Catalyzed Click Chemistry
Welcome to the technical support center for copper-catalyzed click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual copper catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my reaction mixture?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[2] Furthermore, the presence of copper can affect the stability and purity of the final product, and for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[2]
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[3]
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1] Examples of such scavengers include QuadraSil™ and SiliaMetS®.
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[1]
-
Silica (B1680970) Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[2]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity.[1] For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][4] For small organic molecules, a wider range of techniques can be employed.[1]
Q4: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?
Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[2] In such cases, using a strong chelating agent like EDTA in your aqueous wash is recommended.[2] Alternatively, specialized solid-phase scavengers with a high affinity for copper, such as SiliaMetS® Thiourea, can be very effective.[1][5]
Q5: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?
A persistent green or blue color in your product is a strong indicator of residual copper contamination.[3] This can happen due to incomplete removal or because your product itself is strongly chelating the copper, making it less accessible to the removal agent.[3]
Troubleshooting Guide
Problem 1: Ineffective copper removal with aqueous EDTA wash.
-
Possible Cause: The product is a stronger chelator for copper than EDTA.
-
Solution: Consider using a more potent chelating agent or switching to a scavenger resin with a higher affinity for copper.[3]
-
-
Possible Cause: The pH of the aqueous solution is not optimal for chelation.
-
Solution: Adjust the pH of the EDTA solution. A pH of around 8 is often effective for EDTA.[2]
-
-
Possible Cause: Insufficient mixing during the liquid-liquid extraction.
-
Solution: Ensure vigorous stirring or shaking to facilitate the transfer of the copper-EDTA complex to the aqueous layer.[3]
-
Problem 2: Low product yield after purification.
-
Possible Cause: Product loss during aqueous extractions due to some water solubility.
-
Solution: Reduce the number of aqueous washes or use a saturated brine wash to decrease the partitioning of your product into the aqueous layer.[2]
-
-
Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).
Problem 3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.
-
Possible Cause: The product partitions into the aqueous layer along with the copper complex.
-
Solution 1: Scavenger Resins: Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off.[3]
-
Solution 2: Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[4] This will remove the smaller copper-EDTA complex while retaining your larger product.[4]
-
Solution 3: Size Exclusion Chromatography: This technique can be used to separate the larger product from the smaller copper-EDTA complex.[1]
-
Quantitative Data on Copper Removal Techniques
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 | 5 - 15% | Simple, inexpensive.[2] | May not achieve very low copper levels; can be less effective if the product chelates copper strongly.[2] |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[2] | Can be slow; may require pH adjustment.[2] |
| Silica Gel Chromatography | < 50 | 10 - 30% | Can remove other impurities simultaneously.[2] | Can be time-consuming and lead to significant product loss on the column.[2] |
| Solid-Phase Scavengers (e.g., QuadraSil MP) | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup.[4] | Higher cost compared to simple aqueous washes. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.[1]
-
Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2]
-
Aqueous Wash: Transfer the diluted organic layer to a separatory funnel and wash it with a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[1][2] Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[2]
-
Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[2]
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[1]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]
Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., QuadraSil™ MP)
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.[3]
-
Scavenger Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the amount of copper catalyst used.[3][4]
-
Stirring: Stir the mixture at room temperature. A stirring time of 1-4 hours is generally recommended, though this may need to be optimized.[4]
-
Filtration: Filter the mixture to remove the resin.[4]
-
Rinsing and Concentration: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and then concentrate under reduced pressure to obtain the purified product.[3][4]
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.[1]
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst into an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide, or sodium carbonate can be used to precipitate copper(II) carbonate.[1]
-
Precipitation: Slowly add the precipitating agent to the stirred reaction mixture. The formation of a solid precipitate should be observed.[1]
-
Complete Precipitation: Ensure enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]
-
Filtration: Filter the mixture to remove the precipitated copper salt. Using a pad of celite can aid in the filtration of fine particles.[1] The filtrate contains the purified product.
Visualized Workflows
Caption: Decision tree for selecting a copper removal method.
References
Validation & Comparative
A Comparative Guide to Heterobifunctional Linkers: Boc-NHCH2CH2-PEG1-azide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the choice of a heterobifunctional linker is critical to the efficacy, stability, and functionality of the final conjugate. This guide provides an objective comparison of Boc-NHCH2CH2-PEG1-azide, a popular linker for "click chemistry" applications, with other widely used heterobifunctional linkers, namely those based on amine-to-thiol reactions (e.g., SMCC) and copper-free click chemistry (e.g., DBCO-based linkers). This comparison is supported by a summary of performance data and detailed experimental protocols to aid in the selection of the optimal linker for your research needs.
Introduction to this compound
This compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected amine and an azide (B81097) functional group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The Boc group provides a stable protecting group for the primary amine, which can be deprotected under acidic conditions to reveal the amine for subsequent conjugation. The azide moiety is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG spacer enhances solubility and reduces steric hindrance. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates where controlled, sequential conjugation is required.
Comparison of Heterobifunctional Linkers
The selection of a heterobifunctional linker is dictated by the available functional groups on the molecules to be conjugated, the desired stability of the resulting linkage, and the reaction conditions tolerated by the biomolecules. Below is a comparison of this compound with two other common classes of heterobifunctional linkers.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its alternatives. Direct head-to-head comparative data under identical conditions is limited in the literature; therefore, the presented data is based on typical values reported for each conjugation chemistry.
| Feature | This compound (CuAAC) | SMCC (Amine-Maleimide) | DBCO-PEG-NHS Ester (SPAAC) |
| Reactive Groups | Boc-protected Amine, Azide | NHS Ester, Maleimide (B117702) | NHS Ester, DBCO (alkyne) |
| Target Functional Groups | Amine (after deprotection), Alkyne | Primary Amines, Thiols (Sulfhydryls) | Primary Amines, Azides |
| Resulting Linkage | Triazole | Amide and Thioether | Amide and Triazole |
| Reaction pH | 4.0 - 12.0 (for CuAAC) | NHS ester: 7.0-9.0; Maleimide: 6.5-7.5[1] | NHS ester: 7.0-9.0; SPAAC: ~7.4 |
| Reaction Time | Minutes to a few hours[2] | NHS ester: 30-60 min; Maleimide: 30-60 min[1] | NHS ester: 30-60 min; SPAAC: 2-12 hours[3][4] |
| Reaction Rate Constant | 10 to 104 M-1s-1[5] | Maleimide-thiol: up to 102 M-1s-1[5] | ~1.2 x 10-3 M-1s-1 (can be slower than CuAAC)[6] |
| Biocompatibility | Requires copper catalyst, which can be toxic to living cells[2] | Generally biocompatible for in vitro applications. | Copper-free, highly biocompatible for in vivo applications[4] |
| Linkage Stability | Highly stable triazole ring | Amide bond is stable; thioether bond can undergo retro-Michael reaction[7] | Highly stable triazole ring |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. The following are representative protocols for the use of each linker type in a typical protein-small molecule conjugation.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of an alkyne-modified small molecule to a protein using this compound.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected linker (H2N-CH2CH2-PEG1-azide).
Step 2: Activation of Protein with the Deprotected Linker
-
Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4).
-
Activate the carboxylic acid groups on the protein using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).
-
Add the deprotected linker (H2N-CH2CH2-PEG1-azide) in a 10-20 fold molar excess to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove excess linker and byproducts using a desalting column or dialysis.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a stock solution of the alkyne-modified small molecule in a suitable solvent (e.g., DMSO).
-
To the azide-modified protein solution, add the alkyne-modified small molecule (1.5-5 fold molar excess).
-
Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ from CuSO4 and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as THPTA.
-
Add the copper catalyst solution to the reaction mixture.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final protein-small molecule conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Two-Step Conjugation using SMCC
This protocol outlines the conjugation of a sulfhydryl-containing small molecule to a protein's primary amines.[1][8][9][10][11]
Step 1: Activation of Protein with SMCC
-
Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation with Sulfhydryl-Containing Molecule
-
Immediately add the desalted, maleimide-activated protein to the sulfhydryl-containing small molecule. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench any unreacted maleimide groups, a final concentration of 1 mM β-mercaptoethanol or cysteine can be added and incubated for 15 minutes.
-
Purify the final conjugate using a desalting column, dialysis, or chromatography.
Protocol 3: Two-Step Conjugation using DBCO-PEG-NHS Ester
This protocol describes the copper-free click chemistry conjugation of an azide-modified small molecule to a protein.[3][4][12][13][14]
Step 1: Activation of Protein with DBCO-PEG-NHS Ester
-
Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The final DMSO content should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
To the purified DBCO-activated protein, add the azide-modified small molecule (typically a 2-4 fold molar excess).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by chromatography to remove any unreacted small molecule.
Mandatory Visualizations
Logical Relationship: Decision Tree for Linker Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. proteochem.com [proteochem.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Protein Modification: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, the choice of bioconjugation chemistry is a critical decision that influences experimental outcomes. Among the most powerful tools in this domain are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their distinct mechanisms confer different advantages and disadvantages, particularly in the context of sensitive biological systems.
This guide provides an objective, data-driven comparison of CuAAC and SPAAC to assist in selecting the optimal method for specific protein modification applications. We will delve into a quantitative comparison of their performance, provide detailed experimental protocols, and visualize the reaction mechanisms and workflows.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between these two "click chemistry" reactions lies in the activation of the alkyne. CuAAC utilizes a copper(I) catalyst to accelerate the reaction with a terminal alkyne, while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide, obviating the need for a metal catalyst.[1] This distinction has profound implications for their reaction kinetics, biocompatibility, and experimental design.
Quantitative Performance Comparison
The selection of a bioconjugation method often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (k) | ~1 to 100 M⁻¹s⁻¹ | ~0.001 to 1 M⁻¹s⁻¹ |
| Typical Reaction Time | Minutes to a few hours | Hours to overnight |
| Reaction Conditions | Aqueous buffers, wide pH range (4-12), ambient temperature | Physiological conditions (aqueous buffers, neutral pH, 37°C) |
Table 2: Reagents and Biocompatibility
| Feature | CuAAC | SPAAC |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Biocompatibility | Lower due to copper cytotoxicity | High, suitable for live cells and in vivo studies |
| Potential Side Reactions | Reactive oxygen species (ROS) formation, potential protein degradation | Some cyclooctynes may react with thiols |
| Cost of Reagents | Generally lower (terminal alkynes, copper salts) | Higher (strained cyclooctynes) |
Reaction Mechanisms
The differing reaction pathways of CuAAC and SPAAC are central to their distinct characteristics.
In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered copper-triazolide intermediate, which upon protonation, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
SPAAC proceeds through a concerted [3+2] cycloaddition mechanism. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily with an azide without the need for a catalyst. This results in the formation of the triazole product.
Experimental Workflow for Protein Modification
The following diagram outlines a general workflow for labeling a protein of interest using either CuAAC or SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for protein modification using CuAAC and SPAAC. It is important to optimize these protocols for each specific protein and labeling reagent.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of a fluorescent dye alkyne to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., TAMRA-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water)
-
Reducing agent, such as sodium ascorbate (B8700270), stock solution (e.g., 100 mM in water, freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
Prepare the protein solution: In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in buffer. A typical final protein concentration is in the range of 10-100 µM.
-
Add the alkyne dye: Add the alkyne-functionalized fluorescent dye to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is commonly used.
-
Prepare the catalyst mixture: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used to protect the protein from oxidative damage.[2]
-
Initiate the reaction: Add the CuSO₄/THPTA mixture to the protein-dye solution. The final concentration of CuSO₄ is typically between 50 and 250 µM.[2]
-
Add the reducing agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.
-
Purification: Remove excess reagents and the catalyst using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification if a tag is present.
-
Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry to confirm conjugation and determine labeling efficiency.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO (Dibenzocyclooctyne)-functionalized reagent (e.g., DBCO-PEG-biotin) dissolved in a compatible solvent like DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare the protein solution: In a microcentrifuge tube, prepare the azide-modified protein at a suitable concentration (e.g., 10-100 µM) in the reaction buffer.
-
Add the DBCO reagent: Add the DBCO-functionalized reagent to the protein solution. A 2- to 10-fold molar excess of the DBCO reagent is typically used.[3] The final concentration of DMSO should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubate: Gently mix the reaction and incubate. The reaction can be performed at room temperature for 4-24 hours or at 4°C for 24-48 hours.[3] The optimal time and temperature will depend on the specific reactants.
-
Purification: Purify the labeled protein from unreacted DBCO reagent using methods like size-exclusion chromatography, dialysis, or affinity purification.
-
Analysis: Confirm the successful conjugation and assess the labeling efficiency using techniques such as SDS-PAGE (with appropriate staining for the tag, e.g., streptavidin-HRP for biotin), and mass spectrometry.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is contingent on the specific experimental context.
Choose CuAAC when:
-
High reaction speed and efficiency are paramount.
-
The experiment is performed in vitro with purified proteins or in cell lysates where short-term exposure to a well-ligated copper catalyst is acceptable.
-
Cost of reagents is a significant consideration.
Choose SPAAC when:
-
Biocompatibility is critical , especially for labeling proteins on live cells or in vivo.[1]
-
The experimental system is sensitive to copper-induced toxicity or the generation of reactive oxygen species.
-
A catalyst-free reaction is desired to simplify the experimental setup and purification.
For many applications in proteomics and drug development, the superior biocompatibility of SPAAC makes it the preferred method for studies involving living systems.[4] However, for in vitro applications where speed and cost are priorities, CuAAC remains a highly effective and valuable tool. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the most appropriate click chemistry for their protein modification needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Boc-NHCH2CH2-PEG1-azide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a PROTAC's success. While Boc-NHCH2CH2-PEG1-azide is a commonly utilized building block for introducing a short PEG linker, a growing body of evidence highlights the profound impact of linker composition on the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional degraders. This guide provides an objective comparison of alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple spacer; it actively influences the formation and stability of the ternary complex, cell permeability, solubility, and metabolic stability.[1][2] Over-reliance on traditional polyethylene (B3416737) glycol (PEG) linkers can sometimes lead to suboptimal drug-like properties.[] Consequently, the exploration of alternative linker architectures, including alkyl chains and rigid structures, is a burgeoning area of PROTAC research.[2][]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically defined by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[1] The following sections present a comparative analysis of different linker types based on experimental data from published studies.
Head-to-Head Comparison of Linker Impact on BRD4-Targeting PROTACs
A study by Scott et al. (2022) provides a direct comparison of three PROTACs targeting the BRD4 protein, each with a distinct linker connecting the same BRD4 ligand and E3 ligase (CRBN) ligand. This allows for a focused assessment of the linker's influence on key biopharmaceutical properties.[4][5]
Table 1: Physicochemical and Permeability Properties of BRD4-Targeting PROTACs with Different Linkers [4][5]
| PROTAC | Linker Type | Aqueous Solubility (mg/L) | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (10⁻⁶ cm/s) |
| 1 | PEG-based | 56 ± 6 | 0.1 ± 0.0 | 0.2 ± 0.0 |
| 2 | Alkyl-based | 42 ± 5 | 0.6 ± 0.1 | 1.1 ± 0.1 |
| 3 | Hybrid/Rigid | 10 ± 1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
Data presented as mean ± SEM from multiple repeats.
Table 2: In Vitro Potency of BRD4-Targeting PROTACs with Different Linkers [4]
| PROTAC | Linker Type | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) |
| 1 | PEG-based | 18 ± 2 | 27 ± 2 |
| 2 | Alkyl-based | 21 ± 2 | 34 ± 3 |
| 3 | Hybrid/Rigid | 25 ± 3 | 42 ± 5 |
Data presented as mean ± SEM from multiple repeats.
The data reveals that the alkyl-linked PROTAC (2) exhibits significantly higher permeability in both PAMPA and Caco-2 assays compared to the PEG-based (1) and hybrid/rigid (3) linkers, despite having slightly lower aqueous solubility than the PEG-based counterpart.[4] All three PROTACs demonstrate potent binding to the BRD4 bromodomains, with only minor differences in their IC50 values.[4] This suggests that for this particular PROTAC scaffold, an alkyl linker enhances cell permeability without compromising target engagement.
General Trends in Linker Performance Across Different PROTAC Systems
While direct head-to-head comparisons are invaluable, broader trends can be observed from various studies targeting different proteins.
Table 3: Impact of Linker Composition on PROTAC Degradation Efficacy (Illustrative Examples) [1][2]
| Target Protein | Linker Type | DC50 | Dmax | Reference |
| TBK1 | Alkyl/Ether (<12 atoms) | No degradation | - | [2] |
| TBK1 | Alkyl/Ether (21 atoms) | 3 nM | 96% | [2] |
| CRBN | Alkyl (9 atoms) | Concentration-dependent decrease | - | [2] |
| CRBN | PEG (3 units) | Weak degradation | - | [2] |
| BRD4 | PEG | - | Effective | [1] |
| BRD4 | Alkyl | - | More Potent | [1] |
These examples highlight that both linker length and composition are critical. For TBK1, a minimum linker length was required to induce degradation.[2] In the case of CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length.[2] For BRD4, an alkyl linker was found to be more potent than a PEG linker.[1]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and action, the following diagrams illustrate key concepts and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the standard procedure to quantify the level of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS and then add lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of PROTACs on cells.
Materials:
-
Cells and cell culture medium
-
PROTAC compounds
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC compounds and incubate for a desired period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 3: Ternary Complex Formation Assay (Illustrative Overview)
Several biophysical techniques can be employed to measure the formation of the POI-PROTAC-E3 ligase ternary complex. These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET)-based assays. The general principle involves immobilizing one of the protein components (e.g., the E3 ligase) and then sequentially introducing the PROTAC and the target protein to measure their binding kinetics and the stability of the resulting complex. These assays are crucial for understanding the structure-activity relationship of the linker and its role in promoting a productive ternary complex.
Conclusion
The selection of a linker is a multifaceted decision in PROTAC design, with a significant body of evidence demonstrating that there is no one-size-fits-all solution. While PEG linkers like those derived from this compound offer advantages in terms of solubility and synthetic accessibility, alternatives such as alkyl chains and rigid linkers can provide substantial improvements in cell permeability and metabolic stability, and in some cases, lead to more potent degradation. The comparative data and protocols presented in this guide are intended to equip researchers with the knowledge to make more informed decisions in the design and optimization of novel PROTACs with enhanced therapeutic potential. A systematic evaluation of a diverse range of linker types is paramount to unlocking the full potential of this transformative therapeutic modality.
References
A Researcher's Guide to Analytical Methods for Characterizing PEGylated Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and other biomolecules can enhance their pharmacokinetic and pharmacodynamic properties. However, this process can result in a heterogeneous mixture of products, necessitating robust analytical methods to determine critical quality attributes.
This guide provides a comprehensive comparison of key analytical techniques used to characterize PEGylated conjugates. We will delve into the principles, applications, and performance of each method, supported by experimental data and detailed protocols.
Key Characterization Parameters
The comprehensive analysis of PEGylated conjugates involves the assessment of several key parameters:
-
Degree of PEGylation: The average number of PEG molecules conjugated to the protein.
-
Molecular Weight: The absolute molecular weight of the conjugate, which is crucial for confirming the extent of PEGylation.
-
Conjugation Site(s): Identification of the specific amino acid residues where PEG has been attached.
-
Heterogeneity: Assessing the distribution of different PEGylated species.
-
Quantification of Free PEG: Measuring the amount of unconjugated PEG remaining in the sample.
-
Structure and Stability: Evaluating the impact of PEGylation on the protein's secondary and tertiary structure and its stability.
-
Aggregation: Detecting and quantifying aggregates, which can impact immunogenicity.
Comparison of Analytical Methods
A variety of analytical techniques are employed to characterize these complex biomolecules. The choice of method depends on the specific parameter being investigated, the nature of the conjugate, and the required level of detail.
| Analytical Method | Key Applications | Molecular Weight Range (Da) | Accuracy | Precision (%RSD) | Sensitivity | Resolution | Throughput |
| SEC-MALS | Absolute MW, degree of PEGylation, aggregation | 10³ - 10⁹ | High | < 2% | µg | High | Medium |
| Mass Spectrometry | MW, degree of PEGylation, conjugation site | Up to ~300,000 | Very High | < 0.1% | ng - pg | Very High | Low to Medium |
| HPLC (SEC, RP, IEX) | Purity, heterogeneity, free PEG | 10³ - 10⁶ | Moderate | < 5% | ng - µg | High | High |
| NMR Spectroscopy | Degree of PEGylation, structure | No upper limit | High | < 5% | mg | Low | Low |
| FTIR Spectroscopy | Confirmation of conjugation, secondary structure | N/A | Qualitative | N/A | µg - mg | Low | High |
| UV/Vis Spectroscopy | Protein concentration, degree of PEGylation | N/A | Moderate | < 5% | µg | Low | High |
In-Depth Analysis of Key Techniques
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight of macromolecules in solution, independent of their elution volume.[1][2] This makes it particularly well-suited for analyzing PEGylated proteins, which often have a larger hydrodynamic radius than their non-PEGylated counterparts and may not behave predictably on a standard SEC column.[3][4]
Key Advantages:
-
Provides absolute molecular weight without the need for column calibration.[5]
-
Can determine the degree of PEGylation and the molar mass of the protein and PEG components in the conjugate.[2]
-
Effective for detecting and quantifying aggregates.[3]
Experimental Protocol: SEC-MALS Analysis
-
System Preparation:
-
Sample Preparation:
-
Dissolve the PEGylated conjugate in the mobile phase to a known concentration (typically 1-2 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors simultaneously.[7]
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the data.
-
The software utilizes the signals from the three detectors to calculate the molar mass of the protein and PEG components at each elution volume, as well as the overall molecular weight of the conjugate.[7]
-
SEC-MALS Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the detailed structural characterization of PEGylated conjugates, providing highly accurate molecular weight information and enabling the identification of conjugation sites.[8] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are commonly used.[9]
Key Advantages:
-
High accuracy and sensitivity for molecular weight determination.[8]
-
Peptide mapping after enzymatic digestion can pinpoint the exact sites of PEGylation.[8]
-
Can identify and characterize impurities and degradation products.
Experimental Protocol: LC-ESI-MS for Intact Mass Analysis
-
Sample Preparation:
-
Dilute the PEGylated conjugate in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[8]
-
For identifying conjugation sites, the sample may be deglycosylated using PNGase F and reduced to separate light and heavy chains.[8]
-
-
LC Separation:
-
Inject the sample onto a reversed-phase column (e.g., C4 or C8).
-
Elute the sample using a gradient of acetonitrile (B52724) in water, both containing a small amount of formic acid (e.g., 0.1%).
-
-
MS Analysis:
-
Introduce the eluent into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra over a mass range appropriate for the expected mass-to-charge (m/z) ratios of the conjugate.
-
-
Data Deconvolution:
-
Use deconvolution software (e.g., ProMass HR) to convert the raw m/z spectra into a zero-charge mass spectrum, revealing the molecular weights of the different PEGylated species.[8]
-
LC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
Various HPLC modes are used for the routine analysis of PEGylated conjugates, offering high throughput and excellent resolving power.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, useful for assessing purity and detecting aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of PEG can alter the retention time of the protein, allowing for the separation of different PEGylated species.
-
Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield charged residues on the protein surface, leading to changes in elution behavior.
Experimental Protocol: RP-HPLC for Heterogeneity Analysis
-
System and Column:
-
Use an HPLC system with a UV detector.
-
Select a reversed-phase column suitable for protein separations (e.g., Jupiter 300 C4).[10]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Apply a linear gradient to increase the percentage of Mobile Phase B over time to elute the PEGylated species.
-
-
Detection:
-
Monitor the elution profile at 214 or 280 nm.
-
-
Analysis:
-
The resulting chromatogram will show peaks corresponding to the non-PEGylated protein and different PEGylated forms, providing information on the heterogeneity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the average degree of PEGylation and for providing insights into the structural integrity of the protein upon conjugation.[11]
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation:
-
Lyophilize the purified PEGylated conjugate to remove water.
-
Dissolve a known amount of the sample in deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., DMSO).[11]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Integrate the area of the characteristic PEG methylene (B1212753) proton signal (around 3.6 ppm) and the signal of the internal standard.[11]
-
The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of the known amount of the internal standard, taking into account the molecular weights of the protein and PEG.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the covalent attachment of PEG to the protein and to assess changes in the protein's secondary structure.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the lyophilized conjugate with dry KBr powder and pressing it into a thin, transparent disk.
-
For liquid samples, a thin film can be cast on an IR-transparent window.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The presence of a strong C-O-C ether stretching band around 1100 cm⁻¹ confirms the presence of PEG.
-
Analysis of the amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) can reveal changes in the protein's secondary structure upon PEGylation.
-
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the protein concentration in a sample. It can also be adapted to estimate the degree of PEGylation if the PEG reagent contains a chromophore.[12]
Experimental Protocol: UV/Vis for Protein Concentration
-
Sample Preparation:
-
Dilute the PEGylated conjugate in a suitable buffer.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at 280 nm using a spectrophotometer.
-
-
Calculation:
-
Use the Beer-Lambert law (A = εbc) to calculate the protein concentration, where A is the absorbance, ε is the molar absorptivity of the protein, b is the path length of the cuvette, and c is the concentration.
-
Note: If the PEG reagent has a unique absorbance at a different wavelength, the degree of PEGylation can be estimated by comparing the absorbances at 280 nm and the specific wavelength for the PEG.[12]
Conclusion
The characterization of PEGylated conjugates is a multifaceted process that requires the application of an array of orthogonal analytical techniques. Each method provides unique and complementary information about the critical quality attributes of these complex biotherapeutics. A thorough understanding of the principles and practical application of these techniques, as outlined in this guide, is essential for researchers and drug development professionals to ensure the development of safe and effective PEGylated products.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wyatt.com [wyatt.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. enovatia.com [enovatia.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
Verifying Click Chemistry Success: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in creating precisely engineered molecules, the success of a click chemistry conjugation is a critical checkpoint. This guide provides an objective comparison of the three primary mass spectrometry (MS) techniques used to verify these elegant ligations: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance, detailed experimental protocols, and a workflow to guide your analytical choice.
Performance Comparison at a Glance
The selection of the most suitable mass spectrometry technique hinges on the specific characteristics of the conjugate, the required depth of information, and available instrumentation. The table below summarizes the key performance metrics for each technique in the context of click chemistry verification.
| Feature | MALDI-TOF-MS | ESI-MS | LC-MS |
| Primary Information | Molecular weight confirmation of the final conjugate. | Molecular weight confirmation, assessment of charge states. | Separation of reactants, byproducts, and product, followed by mass confirmation. |
| Sensitivity | High (picomole to femtomole).[1] | High (picomole to attomole). | Very high, enhanced by chromatographic concentration (femtomole to attomole). |
| Resolution | Good to high. | High to very high. | High to very high, depending on the mass analyzer. |
| Mass Accuracy | Good (typically within 50 ppm). | High (typically <5 ppm). | High (typically <5 ppm). |
| Throughput | High, suitable for rapid screening. | Moderate, direct infusion is relatively fast. | Lower, dependent on the length of the chromatography run. |
| Tolerance to Buffers/Salts | Relatively high, but signal can be suppressed. | Low, requires clean samples. | Low, requires volatile buffers. |
| Sample Complexity | Best for relatively pure samples. | Can analyze simple mixtures. | Ideal for complex reaction mixtures. |
| Typical Analytes | Peptides, proteins, oligonucleotides, larger small molecules.[1][2] | Peptides, proteins, small molecules.[3] | Small molecules, peptides, complex bioconjugates like ADCs.[4][5] |
The Analytical Workflow: A Visual Guide
The process of verifying a click chemistry conjugation via mass spectrometry generally follows a structured workflow, from the initial reaction to data interpretation. The choice of the specific MS technique will influence the latter stages of this process.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each mass spectrometry technique tailored for the analysis of click chemistry products.
MALDI-TOF-MS Protocol for a Peptide-Dye Conjugate
This protocol is suitable for the rapid verification of the successful conjugation of a fluorescent dye to a peptide.
-
Sample Preparation:
-
After the click reaction, purify the peptide-dye conjugate using reverse-phase HPLC to remove unreacted dye, peptide, and catalyst.
-
Lyophilize the pure conjugate.
-
Reconstitute the conjugate in a 50:50 acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA) to a final concentration of approximately 1-10 pmol/µL.[6]
-
-
Matrix Preparation:
-
Spotting:
-
On a MALDI target plate, spot 0.5 µL of the matrix solution.
-
Immediately add 0.5 µL of the peptide-dye conjugate solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely, forming a co-crystal of the matrix and analyte.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion mode, using a mass range appropriate for the expected molecular weight of the conjugate.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]+ ion of the conjugated product. The observed mass should match the theoretical mass of the peptide plus the dye and the triazole linker.
-
ESI-MS Protocol for a Small Molecule-Small Molecule Conjugate
This protocol is designed for the direct infusion analysis of a purified small molecule conjugate.
-
Sample Preparation:
-
Following the click reaction, purify the conjugate using flash chromatography or preparative HPLC to remove starting materials and catalyst.
-
Dissolve the purified conjugate in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water, to a concentration of approximately 10 µg/mL.[8] It is crucial to ensure that no non-volatile salts are present in the final sample.[9]
-
-
Instrumentation Setup:
-
Set up the ESI-MS instrument for direct infusion analysis.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable signal for a standard compound of similar polarity.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to determine the optimal ionization polarity for the conjugate.
-
Scan a mass range that encompasses the expected molecular weight of the product.
-
-
Data Analysis:
-
Examine the mass spectra for the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.
-
The presence of the correct molecular ion confirms the successful conjugation.
-
LC-MS Protocol for a Protein-Drug Conjugate (e.g., Antibody-Drug Conjugate)
This protocol is ideal for analyzing complex mixtures resulting from the conjugation of a small molecule drug to a protein, such as an antibody.
-
Sample Preparation:
-
After the conjugation reaction, the sample can be analyzed directly or after a buffer exchange into an MS-compatible buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) using size-exclusion chromatography (SEC) or a desalting column.
-
For analysis of the intact conjugate, dilute the sample in an appropriate aqueous solution.
-
For peptide mapping analysis to confirm the conjugation site, the protein conjugate is denatured, reduced, alkylated, and then digested with a protease like trypsin.[4]
-
-
Liquid Chromatography:
-
Use a reverse-phase C4 or C8 column for intact protein analysis or a C18 column for peptide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient elution method to separate the unreacted protein, the drug-conjugated protein, and other components of the reaction mixture.
-
-
Mass Spectrometry:
-
Couple the LC system to an ESI-TOF or ESI-QTOF mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the various charge states of the intact protein or the range of expected peptide masses.
-
For intact protein analysis, the data will be a series of multiply charged ions.
-
-
Data Analysis:
-
For intact protein analysis, deconvolute the multiply charged spectrum to obtain the zero-charge mass of the protein conjugate. The mass increase compared to the unconjugated protein will confirm the number of drug molecules attached (Drug-to-Antibody Ratio, DAR).
-
For peptide mapping, identify the modified peptide(s) in the chromatogram and confirm the mass increase corresponding to the drug-linker moiety. MS/MS fragmentation can be used to pinpoint the exact amino acid residue of conjugation.
-
Potential Challenges and Considerations
-
Copper Catalyst Interference: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual copper ions can interfere with mass spectrometry analysis, particularly ESI-MS, by forming adducts or suppressing ionization.[10][11] Thorough purification of the conjugate is essential to remove copper.
-
Sample Purity: For MALDI-TOF and direct infusion ESI-MS, sample purity is critical. Contaminants can suppress the signal of the analyte of interest.[9]
-
Solubility: Click chemistry products can have a wide range of polarities. Ensuring the solubility of the conjugate in a solvent compatible with the chosen MS technique is crucial for successful analysis.
-
In-source Fragmentation: The triazole ring formed in click chemistry is generally stable in the mass spectrometer.[12] However, depending on the overall structure of the conjugate and the ionization conditions, some in-source fragmentation may occur.
By carefully selecting the appropriate mass spectrometry technique and optimizing the experimental protocol, researchers can confidently and accurately verify the success of their click chemistry conjugations, a vital step in the advancement of chemical biology and drug discovery.
References
- 1. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 7. drug.ku.dk [drug.ku.dk]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Efficacy of Different PEG Linker Lengths in PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic approach. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins that cause disease. A PROTAC molecule's architecture consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[2][3][4]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently used due to their hydrophilicity, biocompatibility, and synthetically tunable length.[1][] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data and detailed protocols for researchers in drug development.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, and must be determined empirically.[2] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[6][7]
The following table summarizes findings from various studies, illustrating the structure-activity relationship (SAR) of PEG linker length on degradation potency, commonly measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8]
| Target Protein | E3 Ligase | Cell Line | Linker Length (PEG Units/Atoms) | DC50 | Dmax (%) | Key Observations |
| BRD4 | CRBN | H661 | 0 PEG Units | < 0.5 µM | > 90% | A short, direct linkage can be highly effective.[8] |
| BRD4 | CRBN | H661 | 1-2 PEG Units | > 5 µM | ~50-60% | Intermediate lengths can significantly hinder degradation potency for this specific system.[3][8] |
| BRD4 | CRBN | H661 | 4-5 PEG Units | < 0.5 µM | Not Specified | Potency is recovered with longer linkers, highlighting a non-linear relationship.[3] |
| TBK1 | VHL | Not Specified | < 12 Atoms | No Activity | Not Applicable | A minimum linker length is required to observe any degradation.[3][6] |
| TBK1 | VHL | Not Specified | 21 Atoms | 3 nM | 96% | Demonstrates high potency with an optimized, longer linker.[3] |
| TBK1 | VHL | Not Specified | 29 Atoms | 292 nM | 76% | Potency decreases when the linker becomes excessively long.[3] |
| ERα | Not Specified | Not Specified | 12 Atoms | Less Potent | Not Specified | Comparison showed the longer linker was more effective.[6] |
| ERα | Not Specified | Not Specified | 16 Atoms | More Potent | Not Specified | A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom one.[6] |
| CRBN | CRBN (homo-PROTAC) | Not Specified | 8 Atoms (PEG) | Optimized | Not Specified | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN.[6] |
Note: The data presented is a synthesis of findings from multiple research articles. Experimental conditions may vary, and direct comparison across different studies should be made with caution.[4][8]
Signaling Pathway and Experimental Workflow
To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.
DOT Script for PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
DOT Script for Experimental Workflow
Caption: Western blot experimental workflow for PROTAC evaluation.
DOT Script for Linker Length and Ternary Complex
Caption: Impact of linker length on ternary complex formation.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
PROTAC-Induced Protein Degradation via Western Blot
This protocol outlines the fundamental method for quantifying the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds of varying linker lengths and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC construct for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
-
Sample Preparation: Normalize the protein concentration for all samples using lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.[9]
-
Data Interpretation: Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
Methodology:
-
Co-treatment: Treat cells with the PROTAC of interest, with and without a co-treatment of a proteasome inhibitor (e.g., MG132) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924).[10]
-
Lysis and Immunoprecipitation: Lyse the cells under denaturing conditions. Perform immunoprecipitation (IP) using an antibody against the target protein.
-
Western Blot Analysis: Elute the captured proteins and analyze them via Western blot, probing with an antibody against ubiquitin.
-
Interpretation: An increase in the high-molecular-weight smear (polyubiquitination) of the target protein in PROTAC-treated samples, which is further enhanced by proteasome inhibitor co-treatment, confirms the mechanism of action.[10] A rescue of the target protein level in the presence of the inhibitor also validates the degradation pathway.[10]
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.
Methodology (e.g., NanoBRET):
-
Cell Line Engineering: Use a cell line where the target protein is endogenously tagged with a reporter like NanoLuc luciferase. The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein.
-
Treatment: Treat the engineered cells with the PROTACs. Add the fluorescent HaloTag ligand (e.g., NanoBRET 618) which will bind to the HaloTag-E3 ligase.
-
Detection: Add the NanoLuc substrate. If the PROTAC brings the NanoLuc-tagged POI and the HaloTag-E3 ligase into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the luciferase to the fluorescent ligand.
-
Interpretation: The BRET signal is proportional to the amount of ternary complex formed. This allows for a quantitative comparison of how different linker lengths facilitate complex formation inside living cells.[11]
Conclusion
The length of the PEG linker is a paramount design element in the development of effective PROTACs.[2][4] As the compiled data illustrates, there is no single optimal length; instead, the ideal linker must be meticulously optimized for each unique combination of target protein and E3 ligase.[3][6] A short linker may be ideal for one system, while a longer, more flexible linker is required for another to achieve the necessary conformation for a stable and productive ternary complex.[3][8] By employing systematic screening of linker lengths and utilizing robust quantitative assays such as Western blotting, ubiquitination assays, and ternary complex formation studies, researchers can effectively navigate the complex structure-activity landscape to develop potent and selective protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Boc vs. Fmoc-Protected Linkers in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and compatibility with sensitive moieties. This guide provides an objective, data-driven comparison of these two cornerstone methodologies in solid-phase peptide synthesis (SPPS), complete with detailed experimental protocols and workflow visualizations to inform your selection.
The strategic use of temporary protecting groups for the α-amino function of incoming amino acids is fundamental to the stepwise elongation of a peptide chain on a solid support. The primary distinction between the two major strategies lies in the chemical nature of this protecting group and the conditions required for its removal. The Boc strategy employs an acid-labile protecting group, while the Fmoc strategy is based on a base-labile group. This fundamental difference dictates the entire synthetic scheme, including the choice of side-chain protecting groups and the final cleavage conditions.
Core Principles: An Orthogonal Divide
The efficacy of both synthesis strategies hinges on the principle of orthogonality, where one type of protecting group can be selectively removed in the presence of others.[]
-
Boc/Bzl Strategy: This classic approach, foundational to SPPS, uses the acid-labile Boc group for temporary Nα-protection.[2][3] Repetitive deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Permanent side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage step.[2][4]
-
Fmoc/tBu Strategy: This has become the more dominant approach in modern peptide synthesis.[5] It utilizes the base-labile Fmoc group for Nα-protection, which is removed in each cycle by a weak organic base, most commonly piperidine.[] The permanent side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using a milder acid, TFA.[5] This scheme offers true orthogonality, as the conditions for temporary and permanent protecting group removal are chemically distinct (base vs. acid).[]
Performance and Experimental Data
While the optimal strategy can be sequence-dependent, the Fmoc method is generally favored for its milder conditions and suitability for automation.[5] The Boc strategy, however, remains highly valuable for synthesizing long or "difficult" sequences prone to aggregation, as the repetitive acid treatments can help disrupt secondary structures.[2]
Data Presentation: Quantitative Comparison
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2] | 20% Piperidine in Dimethylformamide (DMF)[7] |
| Deprotection Chemistry | Acidolysis (SN1)[4] | Base-induced β-elimination[] |
| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters, and carbamates[] | tert-Butyl (tBu) based ethers, esters, and carbamates[] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or TFMSA[2] | Trifluoroacetic Acid (TFA) cocktail (e.g., TFA/TIS/H₂O)[5] |
| Cleavage Conditions | Harsh, hazardous (requires specialized apparatus) | Mild |
| Typical Coupling Efficiency | High, but can be affected by aggregation[2] | Consistently high, often >99% per step[] |
| Illustrative Crude Purity | Often yields higher crude purity for hydrophobic or aggregation-prone peptides. | 60.7% for Acyl Carrier Protein (65-74) on standard polystyrene resin.[2] |
| Compatibility | Less suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[5] | Excellent for sensitive modifications due to mild conditions.[5] |
| Automation Friendliness | Less common due to hazardous reagents and specialized equipment. | High; the method of choice for automated synthesizers.[5] |
Mandatory Visualization
The cyclical nature of solid-phase peptide synthesis is illustrated in the workflows below.
References
Heterobifunctional vs. Homobifunctional Linkers: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, influencing everything from reaction efficiency and product homogeneity to the ultimate in-vivo efficacy and stability of molecules such as antibody-drug conjugates (ADCs). Bifunctional linkers, possessing two reactive moieties, are fundamental tools for covalently joining two molecules. These are broadly categorized into homobifunctional and heterobifunctional linkers. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific bioconjugation needs.
Core Differences and Key Advantages
Homobifunctional linkers feature two identical reactive groups, designed to react with the same functional group on two different molecules or within the same molecule.[1] In contrast, heterobifunctional linkers possess two different reactive groups, enabling sequential, controlled reactions with distinct functional groups on the target molecules.[2]
The primary advantage of heterobifunctional linkers lies in the precision and control they offer.[3] By employing a two-step conjugation strategy, they significantly minimize undesirable side reactions like self-conjugation and polymerization, which are common pitfalls when using homobifunctional linkers in a one-step reaction.[3] This control is paramount in applications demanding high homogeneity and a defined stoichiometry, such as the construction of ADCs with a specific drug-to-antibody ratio (DAR).[2]
Quantitative Performance Comparison
The choice between a heterobifunctional and a homobifunctional linker has a direct impact on several key performance indicators of a bioconjugation reaction. The following table summarizes these quantitative and qualitative differences.
| Feature | Heterobifunctional Linkers (e.g., SMCC) | Homobifunctional Linkers (e.g., DSS) |
| Reaction Control | High (Sequential, two-step reaction)[3] | Low (One-step reaction)[3] |
| Self-Conjugation/Polymerization | Minimal[3] | High potential[4] |
| Product Homogeneity | High | Low, often results in a mixture of products[4] |
| Yield of Desired Conjugate | Generally higher due to reduced side reactions[5] | Can be lower due to product heterogeneity and precipitation[6] |
| Drug-to-Antibody Ratio (DAR) Control | Precise control achievable[2] | Difficult to control, leads to a wide DAR distribution[7] |
| Typical Reaction Efficiency | High, especially with efficient chemistries like maleimide-thiol coupling. | Can be high, but often non-specific. |
| Reproducibility | High | Moderate to Low |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are representative protocols for a heterobifunctional linker (SMCC) and a homobifunctional linker (NHS-ester).
Protocol 1: Two-Step Protein-Small Molecule Conjugation using a Heterobifunctional Linker (SMCC)
This protocol describes the conjugation of a sulfhydryl-containing small molecule to a primary amine-containing protein (e.g., an antibody) using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC Crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
Step 1: Activation of the Protein with SMCC
-
Allow the vial of SMCC to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-50 mM stock solution of SMCC in anhydrous DMF or DMSO.[8]
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the protein solution. The optimal molar excess depends on the protein concentration.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2-3 hours on ice with gentle stirring.[8]
-
Remove the excess, non-reacted SMCC using a desalting column equilibrated with PBS.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Immediately add the sulfhydryl-containing small molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the small molecule over the protein is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-3 hours on ice.
-
To quench the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the final conjugate using a desalting column, dialysis, or chromatography to remove excess small molecule and quenching reagent.
Protocol 2: One-Step Protein-Protein Conjugation using a Homobifunctional Linker (NHS-Ester)
This protocol outlines the conjugation of two proteins containing primary amines using a homobifunctional N-hydroxysuccinimide (NHS) ester linker.
Materials:
-
Protein A (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Homobifunctional NHS-Ester Crosslinker (e.g., DSS, BS3)
-
Anhydrous DMF or DMSO (for water-insoluble linkers)
-
Desalting column or dialysis cassette
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Allow the vial of the NHS-ester crosslinker to equilibrate to room temperature before opening.
-
If using a water-insoluble linker, prepare a stock solution (typically 10-50 mM) in anhydrous DMF or DMSO immediately before use. For water-soluble linkers, dissolve directly in the reaction buffer.
-
Combine Protein A and Protein B in the reaction buffer at the desired molar ratio.
-
Add a 20- to 50-fold molar excess of the NHS-ester crosslinker to the protein mixture.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the conjugate mixture to remove excess crosslinker and unreacted proteins using size-exclusion chromatography, dialysis, or a desalting column. Note that the product will be a heterogeneous mixture of unreacted proteins, homodimers, and the desired heterodimer.
Visualizing the Reaction Pathways
The fundamental difference in the reaction mechanisms of homobifunctional and heterobifunctional linkers can be visualized through the following diagrams.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Azide-Reactive Chemical Probes for Biological Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The ability to selectively modify biomolecules in their native environment has revolutionized our understanding of complex biological processes. Azide-reactive chemical probes, central to the field of bioorthogonal chemistry, offer a powerful toolkit for labeling, tracking, and isolating proteins, glycans, lipids, and nucleic acids in living systems. The azide (B81097) group's small size, metabolic stability, and lack of reactivity towards endogenous functional groups make it an ideal chemical reporter.[1][2] This guide provides a comparative analysis of the primary azide-reactive chemistries, offering quantitative data, detailed experimental protocols, and visual aids to help researchers select the optimal probe for their specific application.
The three principal bioorthogonal reactions used to label azide-modified biomolecules are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] Each method presents a unique set of advantages and disadvantages related to reaction kinetics, biocompatibility, and ease of use.
Staudinger Ligation: The Pioneer of Bioorthogonal Chemistry
Introduced by Saxon and Bertozzi in 2000, the Staudinger ligation was the first truly bioorthogonal reaction applied in a biological context.[4][5] It involves the reaction of an azide with a triarylphosphine probe, which is engineered with an ortho-ester group to facilitate the formation of a stable amide bond.[4]
Key Characteristics:
-
Biocompatibility: The reaction is completely metal-free and proceeds under physiological conditions, making it suitable for live-cell and in-vivo applications.[6][7]
-
High Selectivity: Both azides and phosphines are abiotic and do not cross-react with other functional groups in biological systems.[4]
-
Slow Kinetics: A significant drawback of the Staudinger ligation is its slow reaction kinetics, with second-order rate constants typically in the range of 0.002 M⁻¹s⁻¹. This necessitates higher probe concentrations and longer incubation times.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Gold Standard
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific [3+2] cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted triazole.[8] The reaction's speed and efficiency are major advantages, though its reliance on a copper(I) catalyst presents challenges for in-vivo studies.
Key Characteristics:
-
Exceptional Kinetics: CuAAC boasts very high second-order rate constants, typically in the range of 10² to 10³ M⁻¹s⁻¹, allowing for rapid labeling at low concentrations.[9]
-
High Yield and Specificity: The reaction is highly reliable, proceeding to near-quantitative yields with virtually no side products.[10]
-
Copper Toxicity: The requirement for a Cu(I) catalyst, which can be toxic to cells and organisms, limits the application of CuAAC in living systems.[8][9] However, the development of copper-chelating ligands has helped to mitigate this toxicity to some extent, making it a powerful tool for labeling in cell lysates and other ex-vivo applications.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Fast, Bioorthogonal, and Copper-Free
SPAAC represents a significant advancement in bioorthogonal chemistry, offering the speed of click chemistry without the need for a toxic metal catalyst.[11] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole linkage.[] The reactivity of the cyclooctyne is tuned by modifying its structure, leading to a variety of probes with different kinetic properties.
Key Characteristics:
-
Excellent Biocompatibility: As a metal-free reaction, SPAAC is ideally suited for applications in living cells and whole organisms.[11][13]
-
Tunable and Rapid Kinetics: A range of cyclooctyne-based probes have been developed with varying degrees of ring strain and electronic properties, resulting in second-order rate constants that span from 10⁻³ to over 1 M⁻¹s⁻¹.[9][14]
-
Potential for Off-Target Reactivity: Some highly reactive cyclooctynes have been reported to react with thiols, which can lead to off-target labeling in protein-rich environments.[13]
Quantitative Data Presentation
The selection of an appropriate azide-reactive probe is often dictated by the specific demands of the experiment, with reaction kinetics being a critical parameter. The following tables summarize the second-order rate constants for various SPAAC probes, providing a clear comparison of their reactivity.
Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Probes with Benzyl Azide
| Probe | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Bicyclo[6.1.0]nonyne | BCN | ~0.003 - 0.01 | Good stability, but slower kinetics.[15] |
| Dibenzocyclooctyne | DBCO / DIBO | ~0.1 - 0.3 | Faster kinetics than BCN, widely used.[15] |
| Azadibenzocyclooctyne | DIBAC / ADIBO | ~0.3 - 0.9 | High reactivity, good for rapid labeling. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Fast kinetics, but can be less stable. |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | Among the fastest SPAAC reagents available.[16] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structure of the azide.[15]
Experimental Protocols
This section provides detailed methodologies for common applications of azide-reactive probes.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans and SPAAC Detection
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized probe.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-TAMRA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido (B1232118) sugar.[2]
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated azido sugar.
-
-
Fixation (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
-
Permeabilization (optional, for intracellular targets):
-
If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[2]
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction:
-
Prepare a staining solution of the DBCO-fluorophore in PBS (e.g., 5 µM).
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.[2]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Resuspend the cells in PBS and analyze by flow cytometry or mount on a slide for fluorescence microscopy.
-
Protocol 2: CuAAC Labeling of an Alkyne-Modified Protein in Cell Lysate
This protocol details the labeling of an alkyne-tagged protein in a complex biological sample using an azide-functionalized probe via CuAAC.
Materials:
-
Cell lysate containing the alkyne-modified protein of interest.
-
Azide-functionalized probe (e.g., Azide-PEG3-Biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water).
-
Microcentrifuge tubes.
Procedure:
-
Reaction Setup:
-
Catalyst Preparation:
-
Initiation of the CuAAC Reaction:
-
Add the catalyst premix to the reaction tube to achieve the desired final copper concentration (typically 50-250 µM).[8]
-
Add aminoguanidine to a final concentration of 5 mM. This helps to intercept deleterious by-products.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours.
-
-
Downstream Analysis:
-
The biotin-labeled protein can now be enriched using streptavidin-coated beads, or directly analyzed by SDS-PAGE and Western blotting.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of azide-reactive probes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Ligation [sigmaaldrich.com]
- 5. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. jenabioscience.com [jenabioscience.com]
Assessing the Biocompatibility of Boc-NHCH2CH2-PEG1-azide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of polyethylene (B3416737) glycol (PEG) derivatives as linkers in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs is widespread. Their ability to improve solubility, stability, and pharmacokinetic properties is well-documented. However, a thorough assessment of their biocompatibility is paramount to ensure safety and efficacy. This guide provides a comparative analysis of the expected biocompatibility of Boc-NHCH2CH2-PEG1-azide, a short-chain PEG linker, against other commonly used PEG derivatives. The assessment is based on available data for related compounds, as direct biocompatibility studies on this specific molecule are not extensively available in public literature.
Executive Summary
This compound is a heterobifunctional linker containing a Boc-protected amine, a single ethylene (B1197577) glycol unit (PEG1), and a terminal azide (B81097) group. Its biocompatibility is influenced by each of these components. While the PEG backbone is generally considered biocompatible, the terminal functional groups and the overall molecular weight play a crucial role in determining its cytotoxicity and immunogenicity. This guide will delve into these aspects, providing a framework for researchers to evaluate its suitability for their applications and compare it with alternative linkers.
Comparative Analysis of Biocompatibility Parameters
The biocompatibility of PEG derivatives is primarily assessed through cytotoxicity, immunogenicity, and in vivo degradation studies. The following tables summarize the expected performance of this compound in comparison to other representative PEG linkers based on existing literature for similar structures.
Table 1: Comparative Cytotoxicity Profile
| Derivative | Structure | Molecular Weight ( g/mol ) | Expected Cytotoxicity | Supporting Evidence/Rationale |
| This compound | Boc-NH-(CH₂)₂-O-(CH₂)₂-N₃ | 230.26 | Low to Moderate | The PEG backbone is generally non-toxic[1]. The azide moiety is stable but should be handled with care at high concentrations[1]. The Boc protecting group is generally considered non-toxic and is cleaved under acidic conditions or by specific enzymes. Cytotoxicity of short-chain PEGs can be higher than their high molecular weight counterparts in some cell lines[2]. |
| mPEG-azide (e.g., mPEG4-azide) | CH₃O-(CH₂CH₂O)₄-N₃ | ~219.2 | Low | Generally considered biocompatible and used to reduce non-specific protein binding[1]. The methoxy (B1213986) cap is common in FDA-approved PEGylated drugs. |
| Azido-PEG-amine (e.g., N₃-PEG4-NH₂) | N₃-(CH₂CH₂O)₄-NH₂ | ~218.2 | Low to Moderate | The free amine group can introduce charge-based interactions with cell membranes, potentially leading to higher cytotoxicity compared to neutral PEGs. |
| DBCO-PEG-NHS ester | DBCO-(CH₂CH₂O)n-NHS | Variable | Moderate | The DBCO moiety, used in copper-free click chemistry, can exhibit some cytotoxicity. NHS esters are reactive and can contribute to cytotoxicity if not fully reacted. |
Table 2: Comparative Immunogenicity Profile
| Derivative | Expected Immunogenicity | Supporting Evidence/Rationale |
| This compound | Low | Small molecules and short PEG chains are generally less immunogenic than larger PEGylated proteins[3]. However, even small PEGs can be part of a hapten and elicit an immune response when conjugated to a larger carrier molecule. The terminal functional groups can influence immunogenicity[4][5]. |
| mPEG-azide (e.g., mPEG4-azide) | Low | The methoxy group at the terminus of PEG chains is common in many approved PEGylated therapeutics and is generally associated with low immunogenicity[5]. |
| Azido-PEG-amine (e.g., N₃-PEG4-NH₂) | Low to Moderate | The presence of a primary amine could potentially increase interactions with immune components. |
| DBCO-PEG-NHS ester | Moderate | The DBCO moiety is a larger, more complex chemical structure which could have a higher potential to be recognized by the immune system. |
Table 3: Comparative In Vivo Degradation and Clearance
| Derivative | Expected Degradation Profile | Clearance Mechanism |
| This compound | Non-degradable PEG backbone | Expected to be cleared rapidly via renal filtration due to its low molecular weight (below the renal clearance threshold of ~30-50 kDa). The Boc group may be cleaved in vivo. |
| mPEG-azide (e.g., mPEG4-azide) | Non-degradable PEG backbone | Rapid renal clearance for low molecular weight versions. |
| Azido-PEG-amine (e.g., N₃-PEG4-NH₂) | Non-degradable PEG backbone | Rapid renal clearance. |
| DBCO-PEG-NHS ester | Non-degradable PEG backbone | Clearance will depend on the overall size of the conjugate it is attached to. |
Experimental Protocols for Biocompatibility Assessment
To empirically determine the biocompatibility of this compound or any new derivative, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assays
2.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. A viability of less than 70% is often considered indicative of cytotoxic potential.
-
2.1.2. LDH Assay (Lactate Dehydrogenase)
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[9][10][11]
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the workflows of the described biocompatibility assays and a general signaling pathway that can be affected by cytotoxic compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: A simplified intrinsic apoptosis signaling pathway.
Conclusion and Recommendations
The biocompatibility of this compound is anticipated to be favorable for many research applications, primarily due to its short PEG chain and the general biocompatibility of the PEG backbone. However, its specific cytotoxicity and immunogenicity profile must be empirically determined. Researchers should perform comprehensive in vitro testing, as outlined in this guide, before proceeding to in vivo studies.
For applications requiring the utmost certainty of low immunogenicity, alternatives such as mPEG-azide derivatives might be considered, given their prevalence in clinically approved drugs. When comparing different linkers, it is crucial to consider not only the properties of the linker itself but also the characteristics of the final conjugate, as the attached molecule can significantly influence the overall biocompatibility.
This guide provides a framework for the rational assessment and comparison of this compound and other PEG derivatives. By following the detailed experimental protocols and considering the comparative data, researchers can make informed decisions in the selection of appropriate linkers for their drug development and bioconjugation needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namsa.com [namsa.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
A Comparative Performance Review of Copper Sources for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," prized for its reliability, high yields, and operational simplicity.[1][2] This reaction facilitates the covalent linkage of molecular building blocks, finding extensive application in drug discovery, bioconjugation, and materials science.[1][3] At the heart of this transformation is the copper catalyst, with the choice of copper source significantly influencing reaction kinetics, efficiency, and suitability for a given application.
This guide provides an objective comparison of commonly used copper sources for CuAAC reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Overview of Copper Sources
The active catalyst in the CuAAC reaction is the Copper(I) ion.[2][4] There are three primary strategies for introducing this catalytic species into the reaction mixture:
-
Direct Copper(I) Salts: This method involves the direct addition of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[2][5] This approach is straightforward but requires careful handling to prevent oxidation of the air-sensitive Cu(I) species.
-
In Situ Generation from Copper(II) Salts: This is the most common and convenient method, where an inexpensive and stable Cu(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), is reduced to the active Cu(I) species in situ.[2][6] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose, as it also prevents undesirable oxidative homocoupling of the alkyne substrate.[2][6]
-
Heterogeneous Copper Sources: Metallic copper (Cu(0)) in forms like wire, plates, or nanoparticles can also serve as a catalyst source.[7][8] In these systems, the active Cu(I) species is generated on the surface of the metal. These catalysts offer the advantage of easy removal from the reaction mixture, although they may exhibit different kinetic profiles.[8][9]
Performance Comparison of Different Copper Sources
The selection of a copper source and accompanying reagents has a profound impact on reaction performance. Key parameters such as catalyst loading, the necessity and ratio of ligands, and reaction conditions vary significantly. The following table summarizes these parameters for different copper systems.
| Copper Source System | Typical Catalyst Loading | Ligand & Ratio (Ligand:Cu) | Reducing Agent | Common Solvents | Key Advantages & Disadvantages |
| CuSO₄ / Sodium Ascorbate | Small Molecule: 0.25–5 mol% Bioconjugation: 0.25–1 mM[2] | TBTA (organic) or THPTA (aqueous) 1:1 to 5:1[2][4] | Sodium Ascorbate (5–10 mol% or excess)[2] | Water, Buffers, DMSO, t-BuOH[2] | Advantages: Inexpensive, robust, uses air-stable Cu(II) precursor.[2] Disadvantages: Requires a reducing agent; potential for side reactions if not optimized. |
| CuI or CuBr | 1–5 mol% | TBTA, PMDETA, or other amine ligands 1:1 to 2:1[2][5] | Not required, but often added to prevent oxidation. | THF, DMF, Toluene, Dichloromethane[1][2][5] | Advantages: Direct use of active Cu(I); can be faster in organic solvents.[1] Disadvantages: Cu(I) salts are air-sensitive; CuI can be inhibitory at high concentrations.[10] |
| Copper Nanoparticles (CuNPs) | 1–2 mol%[8][9] | Often not required, but can enhance performance. | Can be used to enhance Cu(I) generation. | Water, THF[8] | Advantages: Heterogeneous, easily recoverable, lower product contamination.[8] Disadvantages: May require higher catalyst loading and longer reaction times; potential for leaching.[9] |
| Metallic Copper (Wire/Plate) | N/A (surface area is key) | Not typically used. | Not required, but can accelerate Cu(I) formation. | Toluene, scCO₂[7] | Advantages: Extremely easy to remove post-reaction; cost-effective. Disadvantages: Generally slower reaction rates; surface activation may be required.[7] |
Visualizing the Process
Experimental Workflow and Catalytic Cycle
To ensure reproducibility and successful outcomes, a standardized workflow is essential. The following diagrams illustrate a typical experimental setup and the underlying catalytic mechanism of the CuAAC reaction.
Caption: A typical experimental workflow for the CuAAC reaction using an in situ generated catalyst.
Caption: The accepted dinuclear mechanism for the CuAAC reaction, highlighting key intermediates.[11]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing CuAAC reactions with the most common copper source systems.
Protocol 1: General Procedure using CuSO₄/Sodium Ascorbate (Aqueous)
This protocol is optimized for bioconjugation or reactions with water-soluble substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne- and azide-functionalized molecules in a suitable buffer (e.g., PBS) or a water/co-solvent mixture.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of a water-soluble ligand such as THPTA.[2]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate to its final desired concentration (e.g., 50-100 μM).[4]
-
Add the azide substrate, typically in a slight excess (e.g., 1.2 to 2 equivalents).
-
Premix the CuSO₄ and THPTA ligand solutions. For a typical reaction, a 5:1 ligand-to-copper ratio is used to accelerate the reaction and protect biomolecules.[4][10] Add this mixture to the reaction tube to a final copper concentration of 0.25-1 mM.[2][4]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[4]
-
-
Reaction and Workup:
-
Cap the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a slow rotator).[10]
-
Allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress via an appropriate analytical method (e.g., LC-MS or SDS-PAGE for proteins).
-
Upon completion, the product can be purified. Copper ions can be removed by dialysis against a buffer containing EDTA or by using copper-chelating resins.[10]
-
Protocol 2: General Procedure using CuI (Organic Solvent)
This protocol is suitable for small molecule synthesis in non-aqueous conditions.
-
Reagent Preparation:
-
Dissolve the alkyne (1 equivalent) and azide (1.1 equivalents) in an appropriate organic solvent (e.g., THF, DMF).
-
-
Reaction Setup:
-
To the solution of substrates, add the Cu(I) source, such as copper(I) iodide (CuI), typically at a loading of 1-2 mol%.
-
If a ligand is used to accelerate the reaction, an amine base like N,N-Diisopropylethylamine (DIPEA) or a specific ligand like TBTA can be added (typically 1-2 equivalents relative to copper).[2][6]
-
Stir the reaction mixture vigorously at room temperature. Microwave heating can also be employed to significantly reduce reaction times.[1]
-
-
Reaction and Workup:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride to remove copper salts.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
-
By understanding the nuances of each copper source and applying the appropriate experimental protocol, researchers can effectively harness the power of the CuAAC reaction for a vast array of scientific applications.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-NHCH2CH2-PEG1-azide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Boc-NHCH2CH2-PEG1-azide is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the handling and disposal of this bifunctional linker, which contains a potentially energetic azide (B81097) group. Due to the azide functionality, specific precautions must be taken to mitigate risks of explosion and toxicity.
Hazard Assessment
The polyethylene (B3416737) glycol (PEG) component of the molecule is considered biodegradable and generally non-hazardous.[4][5] However, the presence of the azide group dictates the stringent disposal protocol.
Experimental Protocol: Quenching of this compound
Before disposal, it is best practice to chemically convert the azide group to a more stable functional group, such as an amine. The Staudinger reaction is a common and effective method for this transformation.[6]
Materials:
-
Residual solution of this compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
In a chemical fume hood, cool the solution containing the residual this compound in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine in a suitable anhydrous solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring.
-
Observe for effervescence (release of nitrogen gas), which indicates the reaction is proceeding. Continue stirring until gas evolution ceases.[6]
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour to ensure the reaction is complete.[6]
-
The resulting solution, now containing the less hazardous iminophosphorane, can be hydrolyzed to the corresponding amine by the addition of water.
-
This treated solution can then be disposed of as organic waste through your institution's chemical waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Summary of Disposal Procedures
For easy reference, the following table summarizes the key steps and considerations for the disposal of this compound.
| Step | Procedure | Rationale |
| 1. Segregation | Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[1][2][7] | To prevent accidental mixing with incompatible materials, such as acids or heavy metals. |
| 2. Labeling | The waste container must be labeled as "Hazardous Waste: Contains Organic Azide." | To clearly communicate the potential hazards to all laboratory personnel and waste handlers. |
| 3. Storage | Store the waste container in a cool, well-ventilated area, away from heat, light, and sources of ignition. Do not store on metal shelves.[2] | To minimize the risk of decomposition of the azide. |
| 4. Quenching (Recommended) | If feasible and safe to do so in your laboratory, chemically convert the azide to an amine using a procedure like the Staudinger reaction.[6] | To reduce the hazardous and explosive nature of the waste. |
| 5. Final Disposal | Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Never pour this chemical down the drain.[3] | To ensure compliance with regulations and prevent the formation of explosive metal azides in plumbing and environmental contamination. |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Essential Safety and Logistical Information for Handling Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Boc-NHCH2CH2-PEG1-azide, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1][2] Given its chemical structure, which includes an azide (B81097) group, this compound requires careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory due to the potential hazards associated with organic azide compounds, which can be explosive and toxic.[3][4][5] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[3][6] A full-face shield must be worn over the goggles, especially when there is a significant risk of splashing.[3][4] |
| Hand Protection | Double Nitrile Gloves | Double-gloving with chemical-resistant nitrile gloves provides a robust barrier against skin contact.[4] In case of a breach in the outer glove, the inner glove offers continued protection. For high-toxicity azides, a silver shield liner may be considered.[4] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Work should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[4] |
| Foot Protection | Fully Enclosed, Chemical-Resistant Shoes | Fully enclosed shoes are mandatory to protect against spills.[3] Chemical-resistant shoe covers can prevent the spread of contamination.[4] |
II. Experimental Protocols: Safe Handling and Operational Plan
All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood to minimize exposure.[4][5] A blast shield should be used as an additional precaution.[5]
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Transfer:
-
Dissolution:
-
Reaction:
III. Disposal Plan
Proper disposal of waste containing this compound is critical to ensure safety and environmental compliance.
Waste Segregation and Deactivation:
-
Quenching Excess Azide:
-
This procedure must be performed in a chemical fume hood with appropriate PPE.[5]
-
Cool the reaction mixture containing residual azide in an ice bath.[5]
-
Slowly add a reducing agent, such as triphenylphosphine (B44618), to destroy the azide. The azide reacts to form a phosphazide, which hydrolyzes upon the addition of water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[5]
-
Monitor for gas evolution and temperature changes.[5]
-
-
Waste Collection:
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area, away from acids and metals.[5]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[5]
-
Polyethylene glycol (PEG), a component of the molecule, is biodegradable.[7] However, due to the azide group, the entire molecule's waste must be treated as hazardous.
-
IV. Visualized Workflows
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
